molecular formula C22H33N5O6 B1193155 Methyltetrazine-PEG4-NH-Boc

Methyltetrazine-PEG4-NH-Boc

Numéro de catalogue: B1193155
Poids moléculaire: 463.5 g/mol
Clé InChI: KFLIPLCSHYXBRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyltetrazine-PEG4-NH-Boc is a PEG Linker.

Propriétés

Formule moléculaire

C22H33N5O6

Poids moléculaire

463.5 g/mol

Nom IUPAC

tert-butyl N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H33N5O6/c1-17-24-26-20(27-25-17)18-5-7-19(8-6-18)32-16-15-31-14-13-30-12-11-29-10-9-23-21(28)33-22(2,3)4/h5-8H,9-16H2,1-4H3,(H,23,28)

Clé InChI

KFLIPLCSHYXBRJ-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Methyltetrazine-PEG4-NH-Boc

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-NH-Boc is a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems. Its unique architecture, comprising a reactive methyltetrazine moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine, offers researchers a powerful tool for the precise and efficient covalent modification of biomolecules. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction kinetics, detailed experimental protocols, and applications in modern drug development.

This molecule is a key player in the field of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is renowned for its rapid kinetics and bioorthogonality. The methyltetrazine group selectively reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), enabling the conjugation of molecules in complex biological environments with minimal side reactions. The PEG4 spacer enhances aqueous solubility and provides a flexible linker arm, while the Boc-protected amine allows for subsequent conjugation to other molecules after a simple deprotection step.

Core Components and Functionality

This compound is a modular linker designed for multi-step bioconjugation strategies. Each component plays a critical role in its function:

  • Methyltetrazine Moiety : This is the bioorthogonal reactive group. It participates in extremely fast and selective iEDDA cycloaddition reactions with strained dienophiles like trans-cyclooctene (TCO). The methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterpart.

  • PEG4 Spacer : The tetraethylene glycol spacer is a hydrophilic linker that increases the overall water solubility of the molecule and any subsequent conjugates. This is particularly beneficial for preventing the aggregation of labeled proteins. The length and flexibility of the PEG4 arm also minimize steric hindrance during conjugation.

  • Boc-Protected Amine (NH-Boc) : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. It is stable under a variety of conditions but can be easily removed under acidic conditions to reveal a primary amine. This primary amine can then be used for further conjugation, for example, to carboxyl groups on a biomolecule or an activated ester.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 2194563-84-1[1]
Molecular Formula C₂₂H₃₃N₅O₆[2]
Molecular Weight 463.53 g/mol [2]
Purity Typically >95% (HPLC)[1]
Appearance Red crystalline solid or oil[3]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[4]
Storage Conditions -20°C, desiccated[5]

Reaction Kinetics and Stability

The utility of this compound in bioorthogonal chemistry is largely defined by the rapid kinetics of the methyltetrazine-TCO ligation and the stability of the linker.

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) of Methyltetrazine with TCO ~1,000 M⁻¹s⁻¹Aqueous media
Stability of Methyl-substituted Tetrazines Good stability in aqueous media
Boc Group Stability Stable to basic conditions and nucleophiles[6]
Boc Group Cleavage Acidic conditions (e.g., TFA)[6]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Methyltetrazine-PEG4-Amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC for purification

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude Methyltetrazine-PEG4-Amine.

  • Purify the product by reverse-phase HPLC. The expected yield is typically high (>90%).[7]

Protocol 2: Conjugation of Methyltetrazine-PEG4-Amine to a Carboxyl-Containing Biomolecule

This protocol outlines the conjugation of the deprotected linker to a protein via its carboxylic acid residues (e.g., aspartic acid, glutamic acid).

Materials:

  • Purified Methyltetrazine-PEG4-Amine

  • Carboxyl-containing biomolecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • PBS (Phosphate-buffered saline), pH 7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Dissolve the carboxyl-containing biomolecule in MES buffer.

  • Prepare a fresh solution of EDC and Sulfo-NHS in MES buffer.

  • Add the EDC/Sulfo-NHS solution to the biomolecule solution to activate the carboxyl groups. A 10- to 20-fold molar excess of EDC/Sulfo-NHS over the biomolecule is a good starting point.

  • Incubate for 15-30 minutes at room temperature.

  • Add the purified Methyltetrazine-PEG4-Amine to the activated biomolecule solution. A 5- to 20-fold molar excess of the amine linker over the biomolecule is recommended.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the resulting methyltetrazine-functionalized biomolecule from excess reagents using a desalting column equilibrated with PBS.

  • The degree of labeling (DOL) can be determined by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and ~520 nm (for the tetrazine).

Protocol 3: Bioorthogonal Ligation of a Methyltetrazine-Functionalized Antibody with a TCO-Containing Molecule

This protocol details the "click" reaction between a methyltetrazine-labeled antibody and a TCO-modified molecule (e.g., a drug, fluorophore, or imaging agent).

Materials:

  • Methyltetrazine-functionalized antibody

  • TCO-containing molecule

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or water).

  • In a microcentrifuge tube, combine the methyltetrazine-functionalized antibody with the TCO-containing molecule in PBS. A 1.5- to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to ensure complete reaction.

  • Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically very rapid.

  • Purify the final antibody conjugate from unreacted TCO-molecule using an appropriate method such as SEC or dialysis.[8]

  • Characterize the final conjugate by SDS-PAGE, which will show a shift in molecular weight corresponding to the attached molecule.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in several areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. The bioorthogonal nature of the reaction allows for the precise control of drug-to-antibody ratios.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[9]

  • Fluorescent Labeling and Imaging: The ability to attach fluorophores to biomolecules with high specificity and efficiency makes this linker ideal for in vitro and in vivo imaging applications. The reaction's speed is particularly advantageous for live-cell imaging.

  • Surface Immobilization of Biomolecules: Biomolecules can be tethered to surfaces functionalized with TCO, which is useful for the development of biosensors and microarrays.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows involving this compound.

Boc_Deprotection cluster_reagents Reagents This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel 1. Dissolve in DCM Deprotected Amine (Crude) Deprotected Amine (Crude) Reaction Vessel->Deprotected Amine (Crude) 3. Stir 1-2h at RT TFA TFA TFA->Reaction Vessel 2. Add excess Purification (HPLC) Purification (HPLC) Deprotected Amine (Crude)->Purification (HPLC) 4. Neutralize & Evaporate Methyltetrazine-PEG4-Amine Methyltetrazine-PEG4-Amine Purification (HPLC)->Methyltetrazine-PEG4-Amine

Boc Deprotection Workflow

Bioconjugation_Workflow cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Purification Biomolecule (-COOH) Biomolecule (-COOH) Activated Biomolecule Activated Biomolecule Biomolecule (-COOH)->Activated Biomolecule MES Buffer EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Activated Biomolecule Conjugation Reaction Conjugation Reaction Activated Biomolecule->Conjugation Reaction Methyltetrazine-PEG4-Amine Methyltetrazine-PEG4-Amine Methyltetrazine-PEG4-Amine->Conjugation Reaction Desalting Column Desalting Column Conjugation Reaction->Desalting Column PBS Methyltetrazine-Biomolecule Methyltetrazine-Biomolecule Desalting Column->Methyltetrazine-Biomolecule

Bioconjugation to a Carboxyl Group

Click_Chemistry_Workflow Methyltetrazine-Biomolecule Methyltetrazine-Biomolecule Reaction Mixture Reaction Mixture Methyltetrazine-Biomolecule->Reaction Mixture PBS, pH 7.4 TCO-Molecule TCO-Molecule TCO-Molecule->Reaction Mixture Purification (SEC) Purification (SEC) Reaction Mixture->Purification (SEC) Incubate 1-2h at RT Final Conjugate Final Conjugate Purification (SEC)->Final Conjugate

Bioorthogonal Ligation Workflow

Conclusion

This compound is a highly versatile and efficient heterobifunctional linker that has become an indispensable tool for researchers in chemistry, biology, and medicine. Its combination of a stable yet highly reactive methyltetrazine moiety, a solubilizing PEG spacer, and a versatile Boc-protected amine enables the straightforward construction of complex bioconjugates. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully incorporate this powerful linker into their experimental designs, paving the way for new innovations in targeted therapeutics, diagnostics, and fundamental biological research.

References

An In-Depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation, chemical biology, and drug development. The document details its chemical structure, physicochemical properties, and its primary application in bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. Experimental protocols and key quantitative data are presented to assist researchers in the effective application of this versatile molecule.

Core Structure and Properties

This compound is a molecule composed of three key functional components: a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This design imparts specific functionalities that are highly advantageous for bioconjugation. The methyltetrazine group provides a highly reactive and specific handle for "click chemistry" reactions. The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent conjugation to other molecules after deprotection.

Chemical Structure

The chemical structure of this compound is characterized by the central tetrazine ring substituted with a methyl group, connected via an ether linkage to a PEG4 chain, which is in turn terminated with a carbamate-protected primary amine.

Physicochemical Properties

The properties of this compound are summarized in the table below. These have been compiled from various supplier specifications.

PropertyValueSource
Molecular Formula C22H33N5O6ChemScene[1]
Molecular Weight 463.53 g/mol ChemScene[1]
Appearance Pink to red solid/oilVector Labs[2], Conju-Probe[3]
Purity Typically >95% (HPLC)Vector Labs[2]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and MethanolVector Labs[2], Conju-Probe[3][4]
Storage Conditions -20°C, desiccatedVector Labs[2]

The Tetrazine-TCO Bioorthogonal Reaction

The primary application of this compound lies in its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) derivative. This bioorthogonal "click chemistry" reaction is renowned for its exceptional speed, high specificity, and biocompatibility, making it ideal for labeling and conjugating biomolecules in complex biological environments.[5][6]

The reaction proceeds rapidly at room temperature and in aqueous buffers without the need for a copper catalyst, which can be toxic to cells.[5][7] The ligation results in a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas as the only byproduct.[8]

Reaction Kinetics

The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants (k) typically in the range of 10^3 to 10^6 M⁻¹s⁻¹.[6][8] The methyl group on the tetrazine ring of this compound enhances the stability of the molecule.[2]

ReactantsSecond-Order Rate Constant (k)ConditionsSource
Methyl-substituted tetrazines with TCO~1000 M⁻¹s⁻¹GeneralBenchchem[6]
General Tetrazine-TCO>800 M⁻¹s⁻¹GeneralInterchim[7]
3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene2000 M⁻¹s⁻¹Not specifiedRequest PDF[3]

Experimental Protocols

While a specific, detailed protocol for this compound is not widely published, a general workflow can be established based on protocols for similar tetrazine-PEG derivatives and the principles of the tetrazine-TCO ligation.

Deprotection of the Boc Group

Prior to conjugation through the amine terminus, the Boc protecting group must be removed.

Protocol:

  • Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of an acid, typically trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine-functionalized methyltetrazine-PEG4 linker.

General Protocol for Bioconjugation to a TCO-Modified Protein

This protocol outlines the general steps for conjugating the deprotected Methyltetrazine-PEG4-amine to a protein that has been previously functionalized with a TCO group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected Methyltetrazine-PEG4-amine, dissolved in DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Preparation of Reactants:

    • Prepare a solution of the TCO-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

    • Prepare a stock solution of the deprotected Methyltetrazine-PEG4-amine in DMSO or DMF.

  • Conjugation Reaction:

    • Add a 1.5 to 20-fold molar excess of the deprotected Methyltetrazine-PEG4-amine to the TCO-modified protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer incubation times (e.g., 2-4 hours).[6]

  • Purification:

    • Remove the excess, unreacted tetrazine linker using a desalting column (e.g., spin desalting column) or through dialysis against the reaction buffer.

  • Characterization:

    • The successful conjugation can be confirmed by various analytical techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm), and mass spectrometry.[8]

Applications in Drug Development

This compound is a valuable tool in drug development, particularly in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. This compound can be used as a component of this linker, allowing for a modular and efficient "click" assembly of PROTACs.[9][10] The PEG4 element can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[11]

Visualizations

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound and a TCO-modified biomolecule.

Bioconjugation_Workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Boc_linker This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Boc_linker->Deprotection Deprotected_linker Methyltetrazine-PEG4-Amine Deprotection->Deprotected_linker Reaction iEDDA Click Reaction (PBS, pH 7.4, RT) Deprotected_linker->Reaction TCO_biomolecule TCO-Modified Biomolecule (e.g., Protein, Antibody) TCO_biomolecule->Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification Conjugate Bioconjugate Purification->Conjugate Analysis Characterization (SDS-PAGE, MS, UV-Vis) Conjugate->Analysis PROTAC_Assembly cluster_components PROTAC Components cluster_synthesis Synthesis Steps Target_ligand Target Protein Ligand with TCO Click_reaction iEDDA Click Reaction Target_ligand->Click_reaction E3_ligand E3 Ligase Ligand Conjugate_E3 Conjugate E3 Ligand to Linker E3_ligand->Conjugate_E3 Linker Methyltetrazine-PEG4-Amine Linker->Conjugate_E3 Conjugate_E3->Click_reaction PROTAC Final PROTAC Molecule Click_reaction->PROTAC

References

An In-depth Technical Guide to the Synthesis of Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry. It incorporates a methyltetrazine moiety for highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). The molecule also features a Boc-protected amine, which, after deprotection, can be conjugated to various biomolecules or surfaces. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties. This combination of features makes it an invaluable tool for applications ranging from fluorescent imaging to the development of antibody-drug conjugates (ADCs) and PROTACs.

Synthesis Pathway

The synthesis of this compound is typically achieved through an amide coupling reaction between Methyltetrazine-PEG4-acid and a Boc-protected amine, such as tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate. This reaction is facilitated by a peptide coupling agent.

Reaction Scheme

The overall synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyltetrazine_acid Methyltetrazine-PEG4-acid Amide_coupling Amide Bond Formation Methyltetrazine_acid->Amide_coupling Boc_amine Boc-NH-PEG4-amine Boc_amine->Amide_coupling Coupling_agent Amide Coupling Agent (e.g., HATU, EDC/NHS) Coupling_agent->Amide_coupling Base Base (e.g., DIPEA) Base->Amide_coupling Solvent Solvent (e.g., DMF) Solvent->Amide_coupling Final_product This compound Amide_coupling->Final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via amide coupling.

Materials:

  • Methyltetrazine-PEG4-acid

  • tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG4-amine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyltetrazine-PEG4-acid (1 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve Boc-NH-PEG4-amine (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₂₂H₃₃N₅O₆[1][2]
Molecular Weight 463.53 g/mol [1]
CAS Number 2194563-84-1[1][2]
Purity (by HPLC) >95-98%[2]
Appearance (Not specified in search results)
Storage Conditions 2-8 °C (Long Term)

Mandatory Visualizations

Synthesis Workflow Diagram

synthesis_workflow cluster_start Starting Materials cluster_process Reaction cluster_end Final Product Methyltetrazine-PEG4-acid Methyltetrazine-PEG4-acid Activation 1. Activation of Acid (HATU, DIPEA in DMF) Methyltetrazine-PEG4-acid->Activation Boc-NH-PEG4-amine Boc-NH-PEG4-amine Coupling 2. Amide Coupling Boc-NH-PEG4-amine->Coupling Activation->Coupling Activated Ester Workup 3. Aqueous Work-up Coupling->Workup Crude Product Purification 4. Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Detailed workflow of the synthesis process.

Logical Relationship of Functional Moieties

functional_moieties cluster_functionality Functionality & Application This compound Methyltetrazine PEG4 Linker Boc-Protected Amine Bioorthogonal_Chemistry Bioorthogonal Chemistry (iEDDA with TCO) This compound:f0->Bioorthogonal_Chemistry Solubility_and_Spacing Aqueous Solubility & Spacing This compound:f1->Solubility_and_Spacing Bioconjugation Bioconjugation Point (after deprotection) This compound:f2->Bioconjugation

Caption: Functional components of this compound.

Characterization

While detailed spectral data is proprietary to commercial suppliers, standard characterization of the final product would include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >95% is standard for this reagent.[2]

Conclusion

The synthesis of this compound via amide coupling of its acid and amine precursors is a robust and efficient method. This technical guide provides the necessary details for its preparation, offering a valuable resource for researchers and professionals in the fields of chemical biology and drug development. The unique properties of this linker continue to drive innovation in targeted therapies and advanced molecular imaging techniques.

References

An In-depth Technical Guide to the Core Mechanism of Action of Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. This document details the individual roles of the methyltetrazine, PEG4, and Boc moieties, their synergistic function, relevant quantitative data, and detailed experimental protocols.

Core Concept: A Two-Stage Mechanism for Bioconjugation

The fundamental mechanism of this compound revolves around a two-stage process designed for the precise and stable linkage of molecules. This linker acts as a bridge, with one end (the Boc-protected amine) allowing for initial covalent attachment to a molecule of interest, and the other end (the methyltetrazine group) enabling a subsequent, highly specific bioorthogonal reaction.

The overall workflow can be summarized as follows:

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine, typically under acidic conditions. This "unmasks" the amine, making it reactive.

  • Amine-Reactive Conjugation (Optional First Step): The newly exposed amine can then be conjugated to a molecule containing a suitable reactive group (e.g., a carboxylic acid or an activated ester). Alternatively, and more commonly, the this compound is used to react with a molecule already possessing a reactive group, after which the methyltetrazine moiety is used for the bioorthogonal ligation.

  • Bioorthogonal Ligation: The methyltetrazine group reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast, selective, and forms a stable covalent bond in complex biological environments.

The Role of Each Molecular Component

Methyltetrazine: The Bioorthogonal Handle

The methyltetrazine moiety is the cornerstone of the linker's bioorthogonal reactivity. Tetrazines are electron-deficient dienes that readily participate in IEDDA reactions with electron-rich dienophiles, such as strained alkenes. This reaction is a type of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.[1]

Key characteristics of the methyltetrazine-TCO ligation include:

  • High Reaction Kinetics: The reaction is extremely fast, with second-order rate constants that can be orders of magnitude higher than other bioorthogonal reactions like copper-free click chemistry (SPAAC).[2] This allows for efficient labeling at low concentrations.

  • Specificity: The reaction is highly selective for strained alkenes and does not cross-react with other functional groups found in biological systems, such as amines, thiols, or carboxylates.[1]

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1]

  • Stability: Methyl-substituted tetrazines offer a good balance of high reactivity and stability in aqueous solutions compared to other tetrazine derivatives.[2][3]

PEG4 Linker: The Solubilizing and Spacing Element

The tetraethylene glycol (PEG4) spacer serves several crucial functions in the linker's design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the linker and the resulting bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[1]

  • Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG4 linker helps to prevent non-specific aggregation, a common issue in bioconjugation.

  • Steric Hindrance Minimization: The flexible and extended nature of the PEG4 spacer provides physical separation between the conjugated molecules, minimizing steric hindrance that could otherwise impede the bioorthogonal reaction or the biological activity of the conjugated species.

  • Improved Pharmacokinetics: In drug delivery applications, PEGylation is a well-established strategy to increase the circulation half-life of therapeutics by reducing renal clearance and recognition by the immune system.

NH-Boc: The Protected Amine for Controlled Conjugation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. Its key feature is its lability under acidic conditions, while remaining stable to a wide range of other reagents. This allows for a controlled and stepwise conjugation strategy.

The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM). The deprotection reaction is generally rapid and proceeds at room temperature. Once deprotected, the primary amine is available for reaction with various functional groups, most commonly activated esters (like NHS esters) or carboxylic acids (in the presence of coupling agents like EDC), to form a stable amide bond.

Quantitative Data

The kinetics of the inverse-electron-demand Diels-Alder reaction are a critical parameter for the application of this compound. The following table summarizes representative second-order rate constants for methyltetrazine reactions with trans-cyclooctene (TCO) derivatives.

ReactantsSolvent/ConditionsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
6-methyl-3-aryl tetrazine and trans-cyclooctene (TCO)Aqueous mediaup to 1000[2]
Methyl-tetrazine and TCO-PEG4DPBS at 37 °C~70,000[4]

Note: Reaction rates can be influenced by the specific substituents on both the tetrazine and the dienophile, as well as the solvent and temperature.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the general procedure for the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343) (optional, for removal of residual TFA)

  • Saturated aqueous sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • (Optional) Co-evaporate with toluene (3 times) to aid in the removal of residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (if the free amine is required):

    • Dissolve the residue in a suitable organic solvent.

    • Wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine (Methyltetrazine-PEG4-amine).

Bioconjugation via Methyltetrazine-TCO Ligation

This protocol outlines the general procedure for the bioorthogonal reaction between a methyltetrazine-functionalized molecule and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-functionalized molecule (e.g., an antibody modified with Methyltetrazine-PEG4-acid)

  • TCO-functionalized molecule (e.g., a TCO-drug conjugate)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the methyltetrazine-functionalized molecule in the Reaction Buffer to the desired concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Reaction Setup:

    • In a suitable reaction vessel, combine the methyltetrazine-functionalized molecule with the TCO-functionalized molecule. A slight molar excess (1.5 to 5-fold) of the TCO-molecule is often used to ensure complete reaction of the tetrazine.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction is typically rapid and can be complete within 10-60 minutes.

  • Monitoring (Optional): The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE (for protein conjugations).

  • Purification: Purify the final conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Mechanism_of_Action Overall Mechanism of Action of this compound cluster_deprotection Stage 1: Deprotection cluster_conjugation Stage 2: Bioconjugation Boc_Protected This compound Deprotected_Amine Methyltetrazine-PEG4-Amine Boc_Protected->Deprotected_Amine Acid (e.g., TFA) Final_Conjugate Stable Bioconjugate Deprotected_Amine->Final_Conjugate IEDDA Reaction TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Final_Conjugate

Core mechanism of this compound.

Inverse_Electron_Demand_Diels_Alder Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Methyltetrazine Methyltetrazine (Diene) Intermediate Unstable Intermediate Methyltetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas Intermediate->N2

The IEDDA reaction between methyltetrazine and TCO.
Experimental Workflows

Experimental_Workflow General Experimental Workflow for Bioconjugation Start Start with This compound Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Deprotected_Linker Methyltetrazine-PEG4-Amine (TFA Salt or Free Amine) Deprotection->Deprotected_Linker Conjugation_to_Molecule_A Conjugate to Molecule A (e.g., via EDC coupling) Deprotected_Linker->Conjugation_to_Molecule_A Purification_1 Purification of Tetrazine-Molecule A Conjugation_to_Molecule_A->Purification_1 Bioorthogonal_Reaction Bioorthogonal Ligation with TCO-functionalized Molecule B Purification_1->Bioorthogonal_Reaction Purification_2 Final Purification of Conjugate A-B Bioorthogonal_Reaction->Purification_2 Characterization Characterization (LC-MS, SDS-PAGE, etc.) Purification_2->Characterization End Final Bioconjugate Characterization->End

A typical bioconjugation workflow.

References

An In-depth Technical Guide to Tetrazine Click Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Tetrazine Click Chemistry: A Bioorthogonal Revolution

Tetrazine click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for researchers, particularly in the fields of chemical biology and drug development.[1][2] This technology is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, typically a strained alkene or alkyne.[2][3] The exceptional speed, high specificity, and ability to proceed in complex biological environments without the need for a cytotoxic catalyst make this reaction ideal for a wide range of applications, including live-cell imaging, drug delivery, and in vivo studies.[1][2][4]

The reaction's remarkable attributes, most notably its exceptionally rapid kinetics, set it apart from other prominent click reactions.[5] This allows for efficient labeling and conjugation even at the low reactant concentrations typically found in biological systems.[1][6] The tetrazine and its dienophile partner are highly specific for each other and do not react with naturally occurring functional groups, ensuring clean and precise labeling.[1] The reaction is irreversible and produces only nitrogen gas as a byproduct, resulting in a stable linkage.[7]

Core Principles of the Tetrazine IEDDA Reaction

The inverse-electron-demand Diels-Alder reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).[2] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂).[8] The final product is a stable dihydropyridazine.[8]

Quantitative Data on Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The tetrazine-dienophile ligation boasts some of the highest k₂ values reported, enabling rapid reactions at low concentrations. The following tables summarize key kinetic data for various tetrazine and dienophile pairs.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions

Tetrazine DerivativeDienophileRate Constant (k₂ in M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)20009:1 Methanol:Water[9]
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO366,000Water[10]
Diphenyl-s-tetrazined-TCO520Methanol[10]
Diphenyl-s-tetrazines-TCO3100Methanol[10]
General Tetrazinetrans-cyclooctene (TCO)1 - 1x10⁶Aqueous[5][7]
General TetrazineNorborneneUp to 10⁴Organic Solvents[11]

Table 2: Comparative Kinetics of Common Click Chemistry Reactions

ReactionTypical Rate Constant (k₂ in M⁻¹s⁻¹)Key FeaturesReference
Tetrazine-TCO Ligation 10³ - 10⁶ Extremely fast, catalyst-free, bioorthogonal [8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻² - 1Catalyst-free, bioorthogonal[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³Requires copper catalyst, which can be cytotoxic[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tetrazine click chemistry. Below are protocols for key experiments.

Protocol 1: General Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol outlines the activation of two separate proteins with a TCO-NHS ester and a methyl-tetrazine-NHS ester, followed by their conjugation.[7]

Materials:

  • Protein 1 and Protein 2

  • TCO-PEG12-NHS ester

  • Methyl-tetrazine-PEG8-NHS ester

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS)

  • Spin desalting columns

Procedure:

Protein 1 Activation with TCO-NHS:

  • Prepare a solution of 100 µg of Protein 1 in 100 µl of PBS.

  • Add 5 µl of 1M NaHCO₃ to the protein solution.

  • Add 20 nmol of TCO-PEG12-NHS ester to the mixture.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Purify the TCO-activated Protein 1 using a spin desalting column according to the manufacturer's instructions.

Protein 2 Activation with Methyl-Tetrazine-NHS:

  • Prepare a solution of 100 µg of Protein 2 in 100 µl of PBS.

  • Add 5 µl of 1M NaHCO₃ to the protein solution.

  • Add 20 nmol of methyl-tetrazine-PEG8-NHS ester to the mixture.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Purify the tetrazine-activated Protein 2 using a spin desalting column.

IEDDA Conjugation:

  • Mix the purified TCO-activated Protein 1 and tetrazine-activated Protein 2 in PBS at the desired molar ratio.

  • The reaction proceeds rapidly at room temperature. The progress can be monitored by techniques such as SDS-PAGE or size-exclusion chromatography.

Protocol 2: Determination of Second-Order Rate Constants

This protocol describes how to quantify the reaction kinetics of a tetrazine-TCO ligation using spectrophotometry.[1]

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • TCO derivative stock solution (e.g., 20 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of the tetrazine and TCO stock solutions in the reaction buffer. The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Reaction Monitoring:

    • Using a Stopped-Flow Spectrophotometer: Rapidly mix equal volumes of the tetrazine and TCO solutions. Monitor the decrease in the characteristic tetrazine absorbance (typically around 520-550 nm) over time.[1][7]

    • Using a Standard Spectrophotometer: Mix the reactants and immediately begin recording the absorbance at the tetrazine's λmax at set time intervals.

  • Data Analysis:

    • For pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the TCO derivative: k₂ = k_obs / [TCO].

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of tetrazine click chemistry.

Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO Dienophile trans-Cyclooctene (TCO) (Strained Dienophile) Dienophile->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Release

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Ligation and Imaging cluster_outcome Outcome Inject_Ab Inject TCO-modified Antibody Antibody_Accumulation Antibody accumulates at tumor site Inject_Ab->Antibody_Accumulation Circulation and Targeting Click_Reaction In vivo 'click' reaction at tumor site Antibody_Accumulation->Click_Reaction TCO availability Inject_Tz Inject Tetrazine-linked imaging agent (e.g., PET tracer) Inject_Tz->Click_Reaction Rapid distribution Imaging PET Imaging Click_Reaction->Imaging Signal generation High_Contrast High signal-to-background ratio imaging Imaging->High_Contrast

Workflow for pretargeted in vivo imaging.

Applications in Drug Development

The unique characteristics of tetrazine click chemistry have led to its widespread adoption in drug development and biomedical research.

  • Antibody-Drug Conjugates (ADCs): Tetrazine ligation provides a robust method for constructing site-specific ADCs.[12] This allows for precise control over the drug-to-antibody ratio, leading to more homogeneous and potentially more effective therapeutics. Furthermore, "click-to-release" strategies are being developed where the tetrazine-TCO reaction triggers the release of a cytotoxic drug from an ADC at the tumor site, minimizing systemic toxicity.[13][14][15]

  • In Vivo Imaging: The rapid kinetics of the tetrazine ligation are particularly advantageous for in vivo imaging applications, such as Positron Emission Tomography (PET).[6][16] A pretargeting strategy can be employed where a TCO-modified antibody is first administered and allowed to accumulate at the target site.[17] Subsequently, a small, rapidly clearing tetrazine-linked imaging agent is injected, which then "clicks" with the pre-targeted antibody, leading to a high signal-to-background ratio for imaging.[17][18] This approach has been successfully used for pretargeted live cell imaging and is being explored for clinical applications.[18][19]

  • Cellular Labeling and Tracking: The bioorthogonality of the tetrazine reaction allows for the specific labeling of biomolecules on the surface of or within living cells without disrupting normal cellular processes.[6][18] This has enabled researchers to track the dynamics of proteins, glycans, and other cellular components in real-time.[16]

Tetrazine click chemistry has revolutionized the field of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. For researchers, scientists, and drug development professionals, this technology provides a versatile and powerful tool for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. The continued development of new tetrazine and dienophile derivatives will undoubtedly expand the scope and utility of this remarkable chemical reaction.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyltetrazine-PEG4-NH-Boc, a heterobifunctional linker widely utilized in the field of bioconjugation and drug development. This document details its core characteristics, experimental protocols for its use, and its role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a key reagent in bioorthogonal chemistry, prized for its versatility. The methyltetrazine moiety facilitates rapid, catalyst-free "click" reactions, while the Boc-protected amine allows for controlled, sequential conjugations. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.

General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, compiled from various chemical suppliers.[1][2]

PropertyValue
CAS Number 2194563-84-1
Molecular Formula C22H33N5O6
Molecular Weight 463.53 g/mol [2][3]
Appearance Red oil or crystalline solid
Purity Typically >95% (as determined by HPLC)[1][4]
Storage Conditions Store at -20°C, desiccated[5][6]
Solubility and Stability

The PEG4 spacer significantly enhances the hydrophilicity of the molecule, making it soluble in a range of aqueous and organic solvents.

SolventSolubility
Water Soluble
DMSO, DMF Soluble[7]
DCM, Chloroform, THF Soluble

The methyl group on the tetrazine ring provides increased stability compared to unsubstituted tetrazines, allowing for greater flexibility in experimental design.[8] For long-term storage, it is recommended to keep the compound at -20°C under desiccated conditions to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of this compound.

Characterization Protocols

While specific, experimentally-derived spectra for this compound are not publicly available, this section outlines the expected results and general protocols for its characterization. Certificates of Analysis from suppliers confirm that such data is generated for quality control.[4]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the tetrazine ring, the protons of the PEG spacer, the aromatic protons of the tetrazine ring, and the nine protons of the Boc-protecting group (a sharp singlet).

  • ¹³C NMR: The carbon NMR spectrum will display corresponding signals for the different carbon environments within the molecule.

2.1.2. Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum of this compound is as follows:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Analysis: The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound plus a proton [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

2.1.3. High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to assess the purity of this compound. A general protocol is provided below:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detector at a wavelength corresponding to the absorbance of the tetrazine ring (around 520 nm).

  • Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Boc Deprotection Protocol

The Boc (tert-butoxycarbonyl) protecting group can be removed to reveal a primary amine, which can then be conjugated to other molecules.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: a. Dissolve the this compound in a solution of 25% TFA in DCM.[9] b. Stir the reaction mixture at room temperature for 2-12 hours.[9] c. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. d. Upon completion, remove the solvent and excess TFA under vacuum to yield the deprotected product, Methyltetrazine-PEG4-Amine, as a TFA salt.[9]

Bioconjugation Protocol: Reaction with TCO

The deprotected Methyltetrazine-PEG4-Amine can be conjugated to a molecule of interest, and the resulting tetrazine-functionalized molecule can then be reacted with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder cycloaddition.

Step 1: Functionalization with Methyltetrazine-PEG4-Amine

  • Activation of Carboxylic Acid: Activate a carboxylic acid on the molecule of interest using a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS or Sulfo-NHS) in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

  • Conjugation: Add the deprotected Methyltetrazine-PEG4-Amine to the activated molecule. Adjust the pH to 7.2-7.5 for the amine coupling step.[10]

  • Purification: Purify the resulting tetrazine-functionalized molecule using size-exclusion chromatography or dialysis to remove excess reagents.

Step 2: Reaction with a TCO-containing Molecule

  • Reaction Setup: Dissolve the tetrazine-functionalized molecule and the TCO-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically rapid, often completing within 30-60 minutes at low micromolar concentrations.[11]

  • Analysis: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or HPLC to confirm the successful ligation.

Applications in Drug Development

This compound is a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The bioorthogonal nature of the tetrazine-TCO ligation allows for site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[12] this compound can serve as a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[3][13][14] The modularity afforded by click chemistry facilitates the rapid synthesis and evaluation of PROTAC libraries with varying linker lengths and compositions.[12]

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for using this compound in a two-step bioconjugation process.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Bioorthogonal Ligation A This compound C Methyltetrazine-PEG4-Amine A->C Deprotection B TFA / DCM D Molecule of Interest (with -COOH) G Tetrazine-functionalized Molecule C->G F Activated Molecule D->F Activation E EDC / NHS F->G Conjugation I Final Conjugate G->I Click Reaction (iEDDA) H TCO-functionalized Biomolecule H->I G cluster_0 PROTAC Components cluster_1 PROTAC Assembly cluster_2 Mechanism of Action A Target Protein Ligand D PROTAC Molecule A->D Linkage B Linker (containing Methyltetrazine-PEG4) B->D C E3 Ligase Ligand C->D G Ternary Complex (Target-PROTAC-E3) D->G Binds E Target Protein E->G Binds F E3 Ubiquitin Ligase F->G Binds H Ubiquitination of Target Protein G->H Induces I Proteasomal Degradation H->I Leads to

References

Methyltetrazine-PEG4-NH-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-PEG4-NH-Boc, a key reagent in the field of bioconjugation and click chemistry. Understanding these properties is critical for the successful design and execution of experiments in drug development, molecular imaging, and diagnostics. This document summarizes available data, presents detailed experimental protocols for characterization, and visualizes key chemical and experimental workflows.

Core Properties of this compound

This compound is a bifunctional linker that incorporates a reactive methyltetrazine moiety and a Boc-protected amine, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The methyltetrazine group enables rapid and specific bioorthogonal ligation with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) reaction. The PEG4 spacer significantly enhances aqueous solubility, a crucial feature for biological applications.[1]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the available information from suppliers and analogous compounds provides a strong qualitative and semi-quantitative understanding. The presence of the hydrophilic PEG4 spacer is a key determinant of its solubility profile.[1][2][3][4]

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundVarious Organic SolventsSoluble[1]
Methyltetrazine-PEG5-amine HCl saltWater, DMSO, DCM, DMFSoluble[2]
Methyltetrazine-PEG4-AmineTHF, DCM, DMF, DMSOSoluble[1]
Tetrazine PEG acidWater, Chloroform, DMSO5 mg/mLNot available in search results

Stability Profile

The stability of the tetrazine ring is a critical parameter for its use in multi-step syntheses and in vivo applications. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted tetrazines.[2][3][5]

Table 2: Stability Data for Methyltetrazine Derivatives

Compound/ConditionParameterValueReference
Methyl-tetrazine derivativeStability in DMEM + 10% FBS at 37°C>92% remaining after 12 hours[6]
Methyl-tetrazine derivativeStability in DMEM + 10% FBS at 37°C>63% remaining after 48 hours[6]
This compoundRecommended Long-Term Storage2-8°C[7]
Methyltetrazine-PEG derivativesRecommended Short-Term Storage-20°C[1][2][4]
Ethynyl-tetrazineStability at 4°CStable for at least 150 days[6]

The primary degradation pathways for tetrazines in biological media are believed to be nucleophilic attack and reduction.[6] The electron-donating methyl group helps to mitigate these degradation routes, contributing to the enhanced stability of methyltetrazine reagents.[3]

Experimental Protocols

The following are detailed methodologies for the characterization of this compound's solubility and stability.

Protocol 1: Determination of Kinetic Solubility

This protocol is adapted from standard high-throughput screening methods and can be used to assess the kinetic solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for UV assay)

  • Nephelometer or UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 1 µM to 1 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).

  • Measurement:

    • Nephelometric Assay: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles.

    • Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the characteristic wavelength for the tetrazine chromophore (around 520-540 nm).

  • Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility under the tested conditions.

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol outlines a general method to evaluate the stability of this compound over time in a physiologically relevant buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV-Vis detector

  • Thermostated incubator

Procedure:

  • Solution Preparation: Prepare a solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 100 µM).

  • Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • HPLC Analysis: Immediately analyze the aliquot by reverse-phase HPLC. Monitor the peak area of the intact this compound at its characteristic absorbance wavelength.

  • Data Analysis: Plot the percentage of remaining this compound against time. From this data, the half-life (t½) of the compound under these conditions can be calculated.

Visualizations

The following diagrams illustrate the chemical structure and reaction of this compound, as well as a typical experimental workflow for its characterization.

Caption: Chemical structure and IEDDA reaction of this compound.

G cluster_solubility Solubility Assessment Workflow cluster_stability Stability Assessment Workflow A1 Prepare Stock Solution (in DMSO) A2 Add Aqueous Buffer (e.g., PBS) A1->A2 A3 Incubate A2->A3 A4 Measure Precipitation (Nephelometry/UV-Vis) A3->A4 end Determine Solubility & Stability Profile A4->end B1 Prepare Aqueous Solution (e.g., PBS) B2 Incubate at 37°C B1->B2 B3 Collect Time Points B2->B3 B4 Analyze by HPLC B3->B4 B4->end start Characterization of This compound start->A1 start->B1

Caption: Experimental workflow for solubility and stability assessment.

References

The Technologist's Guide to Tetrazine Bioorthogonal Chemistry: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and high specificity.[1][2] This technical guide provides an in-depth exploration of the core principles of tetrazine bioorthogonal chemistry, offering a comprehensive resource for researchers and drug development professionals. We will delve into the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and the diverse applications of this powerful chemical tool.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of tetrazine bioorthogonal chemistry lies in the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3] This reaction is highly efficient and selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[4][5]

The reaction mechanism proceeds in two key steps:

  • Inverse-Electron-Demand Diels-Alder Cycloaddition: The tetrazine and TCO undergo a rapid [4+2] cycloaddition to form an unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Elimination: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂) gas and forming a stable dihydropyridazine (B8628806) product.[1][6] The release of N₂ is a significant thermodynamic driving force for the reaction's irreversibility.

The reaction kinetics can be finely tuned by modifying the substituents on both the tetrazine and the dienophile.[7][8] Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while the degree of ring strain in the dienophile also plays a crucial role.[7][9]

Tetrazine_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Electron-deficient Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (iEDDA) TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder Elimination N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the Tetrazine-TCO bioorthogonal ligation.

Quantitative Data: Reaction Kinetics and Stability

The selection of a tetrazine-dienophile pair is critical and depends on the specific application, balancing the need for rapid kinetics with sufficient stability in the biological milieu. The second-order rate constant (k₂) is a key metric for quantifying the reaction speed.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs
Tetrazine DerivativeDienophileRate Constant (k₂, M⁻¹s⁻¹)Solvent/ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)~2,0009:1 MeOH:water[10][11]
3,6-di-(2-pyridyl)-s-tetrazineBicyclononyne (BCN)118MeOH[12]
Methyl-tetrazine (Me-Tz)axial-TCO (4a-TCO)< 200PBS, 37 °C[13]
Phenyl-tetrazine (Ph-Tz)axial-TCO (4a-TCO)< 200PBS, 37 °C[13]
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)~10,000PBS, 37 °C[13]
Triazolyl-tetrazineaxial-TCO (4a-TCO)10,332PBS, 37 °C[13]
3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)23-[12]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6MeOH[12]
Hydroxyphenyl pyridyl tetrazineVinylboronic acid (VBA)9.3-[14]
Dipyridyl-s-tetrazineVinylboronic acid (VBA)up to 27-[14]

Note: Reaction rates can be influenced by solvent, temperature, and specific derivatives used.

Table 2: Stability of Tetrazine Derivatives
Tetrazine DerivativeConditionsRemaining after 12hRemaining after 48hReference(s)
Pyridyl- (Py-Tz) or H-tetrazine (H-Tz)DMEM with 10% FBS, 37 °C-< 13%[13]
Triazolyl-tetrazineDMEM with 10% FBS, 37 °C> 92%> 63%[13]
Methyl-tetrazine (Me-Tz)DMEM with 10% FBS, 37 °C> 92%> 63%[13]
Dipyridyl-s-tetrazines1:9 DMSO/PBS, 37 °C15-40%-[14]
Pyridyl and Phenyl tetrazines1:9 DMSO/PBS, 37 °C> 75%-[14]

Experimental Protocols

Reproducible and comparable data are crucial for the rational design of experiments utilizing tetrazine bioorthogonal chemistry. Below are detailed methodologies for key experiments.

Determination of Second-Order Rate Constants (k₂) by Stopped-Flow Spectrophotometry

This protocol is used to measure the rapid kinetics of the tetrazine-TCO ligation.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[2]

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2][6] d. Record the absorbance decay trace.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[2] b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[2]

General Protocol for Protein Labeling

This protocol describes the conjugation of a tetrazine-modified molecule to a TCO-functionalized protein.

1. Protein Functionalization with TCO: a. Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.4). b. Add a TCO-NHS ester derivative (e.g., TCO-PEG12-NHS ester) to the protein solution. A typical molar excess of the TCO-NHS ester is 20-fold.[6] c. Incubate the reaction mixture at room temperature for 60 minutes. d. Remove the excess, unreacted TCO-NHS ester using a desalting column.[6]

2. Protein Labeling with a Tetrazine Probe: a. Prepare a solution of the tetrazine-labeled molecule (e.g., a fluorescent dye or drug) in a compatible solvent like DMSO and then dilute it into the reaction buffer. b. Add the tetrazine probe to the solution of the TCO-functionalized protein. c. The reaction is typically complete within minutes at room temperature.[15] d. The labeled protein can be purified from excess tetrazine probe using size-exclusion chromatography or dialysis if necessary.

4. Analysis of Labeling Efficiency: a. The extent of labeling can be determined using various techniques, including SDS-PAGE mobility shift assays (especially when using a high molecular weight PEGylated probe), UV-Vis spectroscopy, or mass spectrometry.[15][16]

Applications in Research and Drug Development

The versatility of tetrazine bioorthogonal chemistry has led to its widespread adoption in various fields.

  • In Vivo Imaging: Tetrazine ligations are extensively used for pretargeted imaging, where a biomolecule is first targeted with a TCO-modified antibody or nanobody, followed by the administration of a tetrazine-labeled imaging agent (e.g., a PET tracer or a fluorescent probe).[4][7][17] This approach enhances the target-to-background signal ratio.

Pretargeted_Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation & Imaging Antibody TCO-modified Antibody Target Target Cell (e.g., Tumor) Antibody->Target Binding Clearance Unbound Antibody Clears from Circulation LabeledTarget Labeled Target Cell TetrazineProbe Tetrazine-labeled Imaging Probe TetrazineProbe->LabeledTarget Bioorthogonal Ligation Imaging Signal Detection (e.g., PET, Fluorescence) LabeledTarget->Imaging Imaging

Workflow for pretargeted in vivo imaging.
  • Drug Delivery and Activation: "Click-to-release" strategies utilize the tetrazine ligation to uncage and activate therapeutic agents at a specific site of action, minimizing off-target toxicity.[18]

  • Cellular and Molecular Biology: This chemistry enables the labeling and tracking of various biomolecules, including proteins, glycans, and nucleic acids, in living cells and organisms.[19][20] Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, are particularly valuable for no-wash live-cell imaging.[21][22][23]

  • Biomaterials and Surface Chemistry: Tetrazine ligations are used to functionalize surfaces and construct complex biomaterials with high precision.[23]

Conclusion

Tetrazine bioorthogonal chemistry represents a powerful and versatile tool for researchers, scientists, and drug development professionals. Its rapid, specific, and biocompatible nature has paved the way for innovative approaches in in vivo imaging, targeted therapy, and fundamental biological studies.[1][23] A thorough understanding of the reaction kinetics and stability of different tetrazine-dienophile pairs, as presented in this guide, is essential for the rational design and successful implementation of this remarkable chemical technology. As the field continues to evolve with the development of novel tetrazines and dienophiles, the scope of applications for this bioorthogonal reaction will undoubtedly continue to expand.[21][22]

References

A Technical Guide to Methyltetrazine-PEG4-NH-Boc: A Bioorthogonal Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-PEG4-NH-Boc, a key reagent in the field of bioorthogonal chemistry. We will explore its chemical properties, reaction mechanisms, and detail its application in advanced bioconjugation techniques, including a general experimental protocol for its use.

Core Properties of this compound

This compound is a heterobifunctional linker widely utilized in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging applications.[] The molecule consists of three key components: a methyltetrazine moiety for bioorthogonal ligation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a Boc-protected amine for further functionalization.[2]

The key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 2194563-84-1
Molecular Weight 463.53 g/mol
Molecular Formula C₂₂H₃₃N₅O₆

The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition

This compound participates in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4][5] This reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[3] The reaction is highly specific and proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems.[4][5][6]

The reaction mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[3][6]

G cluster_0 Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction MTZ Methyltetrazine-PEG4-R Intermediate Cycloaddition Intermediate MTZ->Intermediate + TCO TCO-Biomolecule TCO->Intermediate Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Product->N2 - G cluster_1 General Experimental Workflow for Bioconjugation A Prepare TCO-Protein (Buffer Exchange if needed) C Combine Reactants (Room Temperature, 0.5-2h) A->C B Prepare Methyltetrazine Stock Solution (DMSO/DMF) B->C D Optional: Quench Reaction (e.g., Tris-HCl) C->D E Purify Conjugate (Spin Desalting Column) D->E F Analyze and Store (4°C) E->F

References

The Strategic Role of Boc-Protected Amines in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecules. Among the arsenal (B13267) of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and versatility in temporarily masking amine functionalities. This technical guide provides an in-depth exploration of the function of Boc-protected amines in bioconjugation, detailing their mechanism of action, deprotection protocols, and critical applications in the development of therapeutics and research reagents.

Core Principles of Boc Protection in Bioconjugation

The primary function of a Boc-protected amine is to prevent unwanted side reactions during synthetic processes.[1] Amines are nucleophilic and can react with a variety of electrophilic reagents. In the context of bioconjugation, where multiple functional groups are often present on a biomolecule, selective protection is crucial. The Boc group, a carbamate (B1207046), effectively decreases the nucleophilicity of the amine, rendering it unreactive under many conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[2][3] This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected amine.[4]

The Boc group's utility is further enhanced by its acid-labile nature, which allows for its removal under specific and controlled conditions.[5] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the sequential deprotection and reaction of different functional groups within the same molecule.[6] This is particularly critical in solid-phase peptide synthesis (SPPS), where the Boc group is traditionally used to protect the α-amine of the incoming amino acid.[][8]

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[4] The mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][9] This protonation is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2][9] The tert-butyl cation can be subsequently quenched by a scavenger or can eliminate a proton to form isobutylene (B52900) gas.[2][9]

BocDeprotection BocAmine Boc-Protected Amine (R-NH-Boc) Protonation Protonation BocAmine->Protonation + H⁺ ProtonatedIntermediate Protonated Intermediate Protonation->ProtonatedIntermediate Fragmentation Fragmentation ProtonatedIntermediate->Fragmentation CarbamicAcid Carbamic Acid (R-NH-COOH) Fragmentation->CarbamicAcid tButylCation tert-Butyl Cation Fragmentation->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Isobutylene Isobutylene tButylCation->Isobutylene - H⁺ FreeAmine Free Amine (R-NH2) Decarboxylation->FreeAmine CO2 CO₂ Decarboxylation->CO2

Experimental Protocols for Boc Deprotection

The choice of deprotection method depends on the substrate's sensitivity to acidic conditions. Several common protocols are outlined below.

Trifluoroacetic Acid (TFA) Method

This is one of the most common and efficient methods for Boc deprotection.[4]

Reagents and Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to the solution (typically 25-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

Hydrochloric Acid (HCl) Method

An alternative to TFA, particularly when the product is desired as a hydrochloride salt.[4]

Reagents and Materials:

  • Boc-protected compound

  • 4M HCl in 1,4-dioxane (B91453) (or another suitable solvent like ethyl acetate)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[2]

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

Quantitative Data on Boc Deprotection

The efficiency and rate of Boc deprotection can be influenced by the substrate and the specific acidic conditions employed. The following table summarizes typical reaction conditions and outcomes.

Deprotection MethodSubstrate TypeReaction TimeYieldReference
25% TFA in DCMN-Boc aniline30 min>95%[2]
4M HCl in DioxaneGeneral Amines1-4 hoursHigh[2]
30% TFA in DCMOn-Resin Peptide2 x 20 min>95%[6]
Boiling WaterVarious N-Boc amines< 12 minutes90-97%[10][11]

Applications in Bioconjugation

The strategic use of Boc-protected amines is integral to several key areas of bioconjugation.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc chemistry is a well-established method for the stepwise synthesis of peptides.[] The N-terminus of the growing peptide chain is protected with a Boc group, which is removed by treatment with TFA before the next amino acid is coupled.[12] Side chains of reactive amino acids are also protected with groups that are stable to TFA but can be removed at the end of the synthesis, often with a stronger acid like hydrogen fluoride (B91410) (HF).[8]

SPPS_Workflow Start Resin-Bound Amino Acid (N-α-Boc protected) Deprotection Boc Deprotection (TFA) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Boc-Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection n-1 times Cleavage Final Cleavage & Side-Chain Deprotection Repeat->Cleavage After n cycles Peptide Purified Peptide Cleavage->Peptide

Synthesis of Linkers for Antibody-Drug Conjugates (ADCs)

Boc-protected amines are frequently incorporated into the synthesis of bifunctional linkers used in ADCs.[] These linkers connect a potent cytotoxic drug to a monoclonal antibody. The Boc group can protect an amine on the linker during the attachment of the payload or the antibody-reactive moiety. Subsequent deprotection reveals the amine for further conjugation steps. This allows for a modular and controlled assembly of the final ADC.

Orthogonal Protection Strategies

The acid-lability of the Boc group contrasts with the base-lability of the fluorenylmethyloxycarbonyl (Fmoc) group, another common amine protecting group.[6] This orthogonality allows for the selective deprotection of one group in the presence of the other, enabling the synthesis of complex molecules with multiple amine functionalities that need to be addressed independently.[6][14] For example, a lysine (B10760008) residue can be protected on its α-amine with Fmoc for peptide chain elongation and on its ε-amine with Boc for later site-specific conjugation of a payload or imaging agent.[14]

Orthogonal_Strategy Start Molecule with Fmoc- and Boc-protected amines BaseTreatment Base Treatment (e.g., Piperidine) Start->BaseTreatment AcidTreatment Acid Treatment (e.g., TFA) Start->AcidTreatment FmocRemoval Selective Fmoc Removal BaseTreatment->FmocRemoval BocRemoval Selective Boc Removal AcidTreatment->BocRemoval FmocReaction Reaction at Fmoc-deprotected amine FmocRemoval->FmocReaction BocReaction Reaction at Boc-deprotected amine BocRemoval->BocReaction

Conclusion

The Boc-protected amine is an indispensable tool in the field of bioconjugation. Its stability under a wide range of conditions, coupled with its facile removal under acidic conditions, provides the necessary control for the synthesis of complex biomolecules. From the routine assembly of peptides to the sophisticated construction of antibody-drug conjugates, the strategic use of Boc protection enables chemists to achieve a high degree of precision and efficiency in their synthetic endeavors. A thorough understanding of its chemistry and application is therefore essential for any researcher, scientist, or drug development professional working at the interface of chemistry and biology.

References

Methodological & Application

Application Notes and Protocol for Boc Deprotection of Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and bioconjugation applications. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Methyltetrazine-PEG4-NH2 is a key bifunctional linker used in bioconjugation, enabling the connection of molecules through "click chemistry." The synthesis of this linker often involves a final Boc deprotection step. This document provides a detailed protocol for the efficient removal of the Boc protecting group from Methyltetrazine-PEG4-NH-Boc using trifluoroacetic acid (TFA), yielding the corresponding primary amine.

Reaction Principle

The Boc deprotection is achieved through an acid-catalyzed cleavage mechanism. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the formation of an unstable intermediate. This intermediate then fragments to release the stable tert-butyl cation, carbon dioxide, and the deprotected primary amine as its trifluoroacetate (B77799) salt.[1][2]

Experimental Protocol

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Equipment
  • Magnetic stirrer with stir bar

  • Fume hood

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) chamber and UV lamp

  • High-performance liquid chromatography (HPLC) system (for purity analysis)

  • Mass spectrometer (MS) (for identity confirmation)

Detailed Experimental Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.2 M.

  • Perform all operations in a well-ventilated fume hood, as TFA is corrosive and volatile.[3]

2. Deprotection Reaction:

  • To the stirred solution of the Boc-protected compound, add trifluoroacetic acid (TFA) dropwise at room temperature. A common reagent ratio is a 1:1 (v/v) mixture of TFA and DCM, or 20-50% TFA in DCM.[4][5] The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[4]

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Prepare a suitable eluent system, for example, 10% methanol (B129727) in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine (B128534) to prevent streaking of the polar amine product.

  • Spot the starting material and the reaction mixture on a TLC plate.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) corresponding to the product indicates the completion of the reaction.

4. Work-up and Purification:

  • Upon completion of the reaction, remove the excess TFA and DCM under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene (B28343) can be performed.[6]

  • Aqueous Work-up:

    • Due to the PEG chain, the product may have some water solubility. A careful aqueous work-up is necessary.

    • Dissolve the residue in a minimal amount of dichloromethane or ethyl acetate.

    • Carefully add saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess TFA. Be cautious as CO₂ gas will evolve. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (check with pH paper).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. The polarity of the eluent will need to be optimized based on the polarity of the product.

    • Alternatively, for highly water-soluble products, purification by reverse-phase HPLC may be required.

5. Product Characterization:

  • Confirm the identity of the deprotected product, Methyltetrazine-PEG4-amine, by mass spectrometry (MS) to check for the correct molecular weight.

  • Assess the purity of the final product by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

ParameterRecommended ValueNotes
Substrate Concentration 0.1 - 0.2 M in DCM
TFA Concentration 20-50% (v/v) in DCMA 1:1 mixture of TFA:DCM is also common.[4]
Reaction Temperature Room Temperature
Reaction Time 30 minutes - 2 hoursMonitor by TLC for completion.
TLC Eluent 10% MeOH in DCM or EtOAc/Hexanes with 1% Et₃NAdjust polarity as needed.
Typical Yield >90%Yields can vary based on scale and purification method.

Visualizations

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve add_tfa Add TFA (20-50% in DCM) at room temperature dissolve->add_tfa react Stir at RT (30 min - 2 hr) add_tfa->react monitor Monitor reaction by TLC react->monitor workup Work-up: - Evaporate solvent & excess TFA - Neutralize with NaHCO₃ - Extract with organic solvent monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (MS, HPLC) purify->characterize end_product End Product: Methyltetrazine-PEG4-amine characterize->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Caption: Mechanism of TFA-mediated Boc deprotection.

Safety and Handling Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for small volumes).[7] Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.

  • The deprotection reaction generates carbon dioxide gas, so the reaction vessel should not be sealed.[1]

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction - Insufficient TFA- Add more TFA and continue to monitor by TLC.
- Short reaction time- Extend the reaction time.
Product Streaking on TLC - The amine product is basic- Add a small amount of triethylamine (Et₃N) or acetic acid to the TLC eluent.
Difficulty in Extracting Product - Product is highly water-soluble due to the PEG chain- Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency.
- Use a more polar organic solvent for extraction, such as a mixture of DCM and isopropanol.
- Consider solid-phase extraction (SPE) or reverse-phase chromatography for purification.
Low Yield - Incomplete reaction- Ensure complete conversion by TLC before work-up.
- Loss during work-up/purification- Minimize transfers and handle the PEGylated product carefully as it can be viscous.

Conclusion

This protocol provides a reliable method for the Boc deprotection of this compound. By following these guidelines, researchers can efficiently synthesize the desired amine-functionalized linker, which is a valuable tool for various bioconjugation applications. Careful monitoring of the reaction and appropriate work-up and purification techniques are crucial for obtaining a high yield of the pure product. Always adhere to strict safety protocols when handling hazardous reagents like TFA.

References

Application Notes and Protocols for Amine Coupling with Methyltetrazine-PEG4-Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of a Methyltetrazine-PEG4-linker to primary amine-containing molecules. This bioconjugation technique is a cornerstone for the construction of advanced molecular tools used in targeted drug delivery, in vivo imaging, and diagnostics. The Methyltetrazine-PEG4-linker is a heterobifunctional reagent that combines the advantages of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with the highly efficient and selective bioorthogonal reaction of tetrazine and trans-cyclooctene (B1233481) (TCO).[1][2][3][4]

The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[5][6][7][8][9] The methyltetrazine moiety enables a rapid and specific "click chemistry" reaction with a TCO-functionalized molecule, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3][4][10] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst.[1][2]

The initial step, and the focus of this document, is the stable amide bond formation between the linker and a primary amine (e.g., the side chain of a lysine (B10760008) residue on a protein or an amine-functionalized small molecule).[11][12] This is typically achieved through one of two primary methods:

  • Direct Amine Coupling using a pre-activated NHS-ester: The Methyltetrazine-PEG4-linker is functionalized with an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines.[5][9][13]

  • Amine Coupling via in situ activation of a Carboxylic Acid: The Methyltetrazine-PEG4-linker has a terminal carboxylic acid that is activated in the presence of a coupling agent, such as EDC and NHS, to form a reactive NHS ester in situ, which then couples to the primary amine.[6][14]

These application notes will provide detailed protocols for both approaches, along with recommendations for optimizing reaction conditions and characterizing the resulting conjugate.

Data Presentation

Table 1: Recommended Reaction Conditions for Amine Coupling
ParameterMethyltetrazine-PEG4-NHS EsterMethyltetrazine-PEG4-Acid (with EDC/NHS)
Molar Excess of Linker 5-30 fold over the amine-containing molecule[6]10-20 fold over the amine-containing molecule (initial recommendation)[6]
pH 7.2 - 8.5[6][12]7.2 - 8.0[6]
Recommended Buffers Phosphate, Bicarbonate, HEPES, Borate (amine-free)[12][15]Phosphate, HEPES (amine-free)[6][15]
Reaction Temperature Room Temperature or 4°C[12][16]Room Temperature or 4°C[6]
Reaction Time 0.5 - 4 hours[12]2 hours at RT or overnight at 4°C[6]
Quenching Agent 1 M Tris-HCl or Glycine to a final concentration of 50-100 mM[3][12]1 M Tris-HCl or Hydroxylamine[17]
Table 2: Troubleshooting Common Issues in Amine Coupling Reactions
IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - Incorrect pH of reaction buffer.[15] - Presence of primary amines in the buffer (e.g., Tris).[12][15] - Hydrolysis of the NHS ester.[12] - Insufficient molar excess of the linker.- Verify the pH of the reaction buffer is within the optimal range (7.2-8.5). - Perform a buffer exchange into an amine-free buffer. - Use freshly prepared linker solutions and perform the reaction promptly after adding the linker. - Optimize the molar excess of the linker.
Protein Aggregation - High degree of labeling. - Changes in protein conformation upon conjugation.- Reduce the molar excess of the linker. - Optimize the reaction time to control the degree of labeling. - Include additives such as arginine or glycerol (B35011) in the reaction buffer.
No Reaction - Inactive linker. - Absence of accessible primary amines on the target molecule.- Use a fresh batch of the linker and store it properly. - Confirm the presence and accessibility of primary amines on the target molecule.

Experimental Protocols

Protocol 1: Amine Coupling using Methyltetrazine-PEG4-NHS Ester

This protocol describes the conjugation of a protein with Methyltetrazine-PEG4-NHS Ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Add NHS Ester Solution to Protein Solution (5-20x molar excess) A->C B Prepare Fresh Stock Solution of Methyltetrazine-PEG4-NHS Ester in Anhydrous DMSO B->C D Incubate for 1-2 hours at Room Temperature with Gentle Mixing C->D E Quench Reaction (e.g., with Tris-HCl) D->E F Purify Conjugate (e.g., Desalting Column, Dialysis) E->F G Characterize Conjugate (e.g., SDS-PAGE, Mass Spec.) F->G

Caption: Workflow for protein labeling with Methyltetrazine-PEG4-NHS ester.

Materials:

  • Protein of interest

  • Methyltetrazine-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Methodology:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer to a concentration of 1-5 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-PEG4-NHS Ester solution to the protein solution.[3] The optimal molar excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[3]

  • Quenching (Optional): To stop the reaction, add a small volume of a concentrated amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 10-15 minutes.[3]

  • Purification: Remove the excess, unreacted linker and other small molecules using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Amine Coupling using Methyltetrazine-PEG4-Acid with EDC/NHS Activation

This protocol outlines the conjugation of an antibody with Methyltetrazine-PEG4-Acid using in situ activation with EDC and NHS.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Prepare Antibody Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) E Add Activated Linker to Antibody Solution (10-20x molar excess) A->E B Prepare Stock Solutions: - Me-Tz-PEG4-Acid in DMSO - EDC in Water - NHS in Water C Combine Me-Tz-PEG4-Acid, EDC, and NHS (1:5:10 molar ratio) B->C D Incubate for 15-30 min at Room Temperature C->D D->E F Incubate for 2 hours at RT or Overnight at 4°C E->F G Purify Conjugate (e.g., Desalting Column, Dialysis) F->G H Characterize Conjugate (e.g., SDS-PAGE, Mass Spec.) G->H

Caption: Workflow for antibody conjugation using Methyltetrazine-PEG4-Acid.

Materials:

  • Antibody of interest

  • Methyltetrazine-PEG4-Acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting columns or dialysis cassettes for purification

Methodology:

  • Antibody Preparation: If the antibody solution contains primary amines or stabilizers, it must be purified. Exchange the antibody into the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.[6]

  • Reagent Preparation: Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO. Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.[6]

  • Activation and Conjugation:

    • In a microcentrifuge tube, combine the Methyltetrazine-PEG4-Acid stock solution with the EDC and NHS stock solutions at a 1:5:10 molar ratio (Me-Tz-PEG4-COOH:EDC:NHS).[6]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[6]

    • Add the activated linker mixture to the antibody solution. The molar excess of the linker to the antibody will determine the degree of labeling and should be optimized (a starting point is a 10-20 fold molar excess).[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Purification: Purify the final antibody conjugate from unreacted linker and byproducts using an appropriate method such as a desalting column or dialysis.

Signaling Pathways and Logical Relationships

The amine coupling reaction itself is a direct chemical transformation and not part of a biological signaling pathway. The logical relationship of the components in the reaction is illustrated in the reaction mechanism diagram below.

G cluster_reactants Reactants cluster_products Products A Methyltetrazine-PEG4-NHS Ester C Methyltetrazine-PEG4-Amide Conjugate (Stable Amide Bond) A->C reacts with D N-Hydroxysuccinimide (NHS) (Byproduct) A->D releases B Primary Amine (e.g., on Protein) B->C

Caption: Logical relationship of reactants and products in NHS ester-amine coupling.

This diagram illustrates that the Methyltetrazine-PEG4-NHS Ester reacts with a primary amine on a target molecule to form a stable amide bond, resulting in the desired conjugate and the release of NHS as a byproduct.[11][12]

References

Application Notes and Protocols for Methyltetrazine-PEG4-NH-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

Methyltetrazine-PEG4-NH-Boc is a versatile, PEG-based PROTAC linker that offers a modular and efficient approach to PROTAC synthesis. It incorporates three key functional elements:

  • Methyltetrazine Group: This moiety enables rapid and specific conjugation to a trans-cyclooctene (B1233481) (TCO)-functionalized molecule through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" is bioorthogonal, proceeding with high efficiency under mild, aqueous conditions without interfering with biological processes.

  • PEG4 Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability. The length of the PEG spacer is also a critical parameter in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc)-protected amine provides a stable handle for subsequent conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation after deprotection.

This application note provides detailed protocols and data for the use of this compound in the development of potent and selective PROTACs.

Data Presentation

The choice of linker is paramount for the efficacy of a PROTAC. The following tables summarize quantitative data from studies on various PROTACs, illustrating the impact of linker composition and length on their degradation capabilities. While not all examples utilize the exact this compound linker, they provide valuable comparative data for linker design.

Table 1: Effect of Linker Length on Bromodomain-Containing Protein 4 (BRD4) Degradation

PROTAC (E3 Ligase Ligand)Linker CompositionLinker Length (PEG units)DC50 (µM) in H661 cellsReference
CRBN-basedPEG0< 0.5[1]
CRBN-basedPEG1-2> 5[1]
CRBN-basedPEG4-5< 0.5[1]
VHL-basedPEGVariablePotency decreased with increasing length[1]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[1]
Alkyl/Ether21396[1]
Alkyl/Ether2929276[1]

Table 3: Degradation Potency of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

PROTACLinker CompositionDC50 (nM) in Mino cellsDmax (%) in Mino cellsReference
NC-1PEG6-based2.297[2]
IR-1PEG6-based< 10~90[2]
IR-2PEG6-based< 10~90[2]
RC-3PEG6-based< 10~90[2]

Table 4: In-Cell Degradation of BRD4 by a Click-Formed PROTAC (CLIPTAC)

JQ1-TCO Concentration (µM)Tz-thalidomide Concentration (µM)BRD4 DegradationReference
100.3Partial[3]
101Partial[3]
103Complete[3]
1010Complete[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-part synthesis strategy: 1) conjugation of the this compound linker to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon), and 2) the iEDDA click reaction with a TCO-functionalized ligand for the protein of interest (e.g., a derivative of JQ1 for BRD4).

Part A: Amide Coupling of Linker and E3 Ligase Ligand

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the deprotected Methyltetrazine-PEG4-amine (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (e.g., 4-carboxy-thalidomide, 1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 eq) and an organic base like DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Methyltetrazine-PEG4-E3 ligase ligand conjugate.

Part B: iEDDA Click Reaction with TCO-Functionalized POI Ligand

  • Dissolution: Dissolve the Methyltetrazine-PEG4-E3 ligase ligand conjugate (1.0 eq) and the TCO-functionalized POI ligand (1.1 eq) in a suitable solvent such as DMSO or a mixture of DMSO and PBS.[4]

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1 hour.[4]

  • Monitoring: Monitor the reaction progress by LC-MS, observing the disappearance of the reactants and the appearance of the desired PROTAC product. The disappearance of the characteristic pink/red color of the tetrazine can also be a visual indicator of reaction progression.[4]

  • Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient, often containing 0.1% TFA.

  • Final Product: Lyophilize the pure fractions to obtain the final PROTAC as a solid. Characterize the final product by LC-MS and NMR.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation) values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PROTAC_BRD4_Degradation_Pathway PROTAC BRD4-targeting PROTAC (e.g., using Methyltetrazine-PEG4 linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene promotes transcription E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 leads to Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation mediates Degradation->BRD4 results in loss of Degradation->cMyc_Gene downregulates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation drives

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow

PROTAC_Synthesis_Workflow start Start deprotection Boc Deprotection of This compound start->deprotection amide_coupling Amide Coupling with E3 Ligase Ligand deprotection->amide_coupling purification1 Purification 1 (Flash Chromatography) amide_coupling->purification1 click_reaction iEDDA Click Reaction with TCO-POI Ligand purification1->click_reaction purification2 Purification 2 (Preparative HPLC) click_reaction->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization biological_eval Biological Evaluation (Western Blot, etc.) characterization->biological_eval end End biological_eval->end

Caption: Workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for Antibody Conjugation with Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of antibodies with Methyltetrazine-PEG4-NHS ester. This process is a cornerstone of modern bioconjugation, enabling the site-specific labeling of antibodies for a wide range of applications, including the development of Antibody-Drug Conjugates (ADCs), targeted imaging agents, and diagnostic assays.[1][2][3]

The conjugation strategy relies on two key reactions:

  • Amine Labeling: The N-Hydroxysuccinimide (NHS) ester of the Methyltetrazine-PEG4-NHS ester reagent reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on the antibody to form a stable amide bond.[4][5][6]

  • Bioorthogonal Ligation: The methyltetrazine moiety serves as a bioorthogonal handle that can specifically and rapidly react with a trans-cyclooctene (B1233481) (TCO) group through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is highly efficient, proceeds under mild, aqueous conditions, and is orthogonal to biological systems, making it ideal for in vitro and in vivo applications.[2][7]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody conjugation process. These values are compiled from various sources and should be used as a starting point for optimization.

Table 1: Reaction Conditions for Antibody Labeling with Methyltetrazine-PEG4-NHS Ester

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[8][][10]
Molar Excess of NHS Ester5 - 30 foldThis needs to be optimized to achieve the desired Degree of Labeling (DOL).[8][11]
Reaction BufferPhosphate-buffered saline (PBS) or Bicarbonate bufferAmine-free buffers are essential.[10]
Reaction pH7.2 - 8.5Slightly alkaline pH favors the reaction with primary amines.[4][8][]
Reaction Temperature4°C or Room TemperatureRoom temperature is generally sufficient.
Reaction Time1 - 4 hoursCan be extended to overnight at 4°C.[8]

Table 2: Typical Performance Metrics

ParameterTypical ValueNotes
Degree of Labeling (DOL)2 - 8 tetrazines/antibodyHighly dependent on the molar excess of the NHS ester and reaction conditions.
Antibody Recovery> 85%Dependent on the purification method.
Conjugate StabilityStable for months at -20°CThe stability of the tetrazine group is generally good in aqueous media.[4]

Experimental Protocols

This section provides detailed step-by-step procedures for the conjugation of an antibody with Methyltetrazine-PEG4-NHS ester.

Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer for conjugation. Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) will interfere with the labeling reaction and must be removed.[10]

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns or dialysis equipment[][12]

Procedure:

  • If your antibody solution contains interfering substances, perform a buffer exchange into PBS using a desalting column or dialysis.[10]

  • Adjust the antibody concentration to 2-5 mg/mL in PBS.[8]

  • Determine the antibody concentration using a spectrophotometer at 280 nm.[10]

Reagent Preparation

Materials:

  • Methyltetrazine-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Allow the vial of Methyltetrazine-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG4-NHS ester in anhydrous DMSO.[8][]

Antibody Conjugation

Procedure:

  • Add the desired molar excess of the Methyltetrazine-PEG4-NHS ester stock solution to the antibody solution. A starting point is a 10-20 fold molar excess.[8]

  • Gently mix the reaction solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

Purification of the Antibody-Tetrazine Conjugate

Purification is necessary to remove unreacted Methyltetrazine-PEG4-NHS ester.

Materials:

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[11]

  • PBS, pH 7.4

Procedure:

  • Equilibrate the desalting column with PBS according to the manufacturer's instructions.

  • Apply the conjugation reaction mixture to the desalting column.

  • Collect the purified antibody-tetrazine conjugate.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of tetrazine molecules per antibody, should be determined. This can be done using mass spectrometry, which is the most accurate method.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing antibody_prep Antibody Preparation (Buffer Exchange) conjugation Antibody Labeling (Incubate Antibody + NHS Ester) antibody_prep->conjugation reagent_prep Reagent Preparation (Dissolve NHS Ester in DMSO) reagent_prep->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification characterization Characterization (Mass Spectrometry for DOL) purification->characterization

Caption: Experimental workflow for antibody conjugation with Methyltetrazine-PEG4-NHS ester.

Chemical Reaction Pathway

chemical_reaction cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Bioorthogonal Ligation (iEDDA) Antibody Antibody-NH₂ Labeled_Antibody Antibody-NH-CO-PEG4-Methyltetrazine Antibody->Labeled_Antibody + NHS_Ester Methyltetrazine-PEG4-NHS NHS_Ester->Labeled_Antibody pH 7.2-8.5 Labeled_Antibody2 Antibody-Tetrazine Final_Conjugate Antibody-Conjugate Labeled_Antibody2->Final_Conjugate + TCO TCO-Molecule TCO->Final_Conjugate Click Reaction

Caption: Two-step chemical reaction pathway for antibody conjugation and subsequent ligation.

References

Application Notes and Protocols for Biomolecule Immobilization using Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology and drug discovery. Applications ranging from immunoassays and biosensors to cell-based assays and proteomics rely on the stable and oriented attachment of proteins, antibodies, or other bioactive molecules. This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG4-NH-Boc, a versatile heterobifunctional linker, for the covalent immobilization of biomolecules.

This linker leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO). The PEG4 spacer enhances solubility and minimizes steric hindrance, while the Boc-protected amine allows for a controlled, two-step surface functionalization process. This methodology ensures a stable, covalent, and oriented immobilization of TCO-modified biomolecules, preserving their biological activity.

Principle of Immobilization

The immobilization strategy involves a three-stage process:

  • Surface Preparation: The substrate is first functionalized with a chemical group that can react with the amine group of the linker after deprotection. A common approach is the creation of a carboxylated surface.

  • Linker Attachment: The this compound linker is deprotected to expose the primary amine, which then reacts with the activated carboxyl groups on the surface to form a stable amide bond. This results in a surface decorated with methyltetrazine moieties.

  • Biomolecule Immobilization: A biomolecule of interest, pre-functionalized with a TCO group, is introduced to the tetrazine-functionalized surface. The rapid and specific "click" reaction between the methyltetrazine and TCO results in the covalent immobilization of the biomolecule.

Data Presentation

Quantitative Data Summary
ParameterValueConditionsReference
Second-Order Rate Constant (k₂) of Tetrazine-TCO Ligation ~800 - 30,000 M⁻¹s⁻¹Aqueous buffer, room temperature[1]
Immobilization Time As short as 30 minutesAmino-yne click reaction on functionalized surfaces[2][3]
Immobilization Efficiency (Compared to Aldehyde Surfaces) More efficient in terms of reaction time and protein densityBSA-FITC immobilization[4]
ELISA Sensitivity Improvement (c-myc-GST-IL8h detection) ~10-fold increaseTetrazine-coated vs. standard polystyrene plates[2][5]
ELISA Sensitivity Improvement (CEA detection) ~12-fold increaseTz-BSA coated vs. standard polystyrene plates[2][5]
TCO-Antibody Conjugate Stability 75% of TCO remained reactive in vivo after 24 hoursTCO conjugated to CC49 antibody in serum[6]
Encoding and Labeling Fidelity of Tetrazine Amino Acid >95%In E. coli expression systems[7]

Experimental Protocols

Protocol 1: Preparation of a Carboxylated Surface

This protocol describes the generation of carboxylic acid functional groups on a glass or silica (B1680970) surface.

Materials:

  • Glass or silica substrate

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Succinic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Surface Cleaning: a. Immerse the substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. b. Rinse thoroughly with DI water and then with ethanol. c. Dry the substrate under a stream of nitrogen gas.

  • Amination: a. Immerse the cleaned, dry substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours at room temperature. b. Rinse the substrate with toluene, followed by ethanol, and then DI water. c. Cure the substrate in an oven at 110°C for 30 minutes.

  • Carboxylation: a. Prepare a solution of 100 mg/mL succinic anhydride and 50 µL/mL DIPEA in DMF. b. Immerse the aminated substrate in the succinic anhydride solution and incubate for 24 hours at room temperature with gentle agitation. c. Rinse the substrate thoroughly with DMF, followed by ethanol, and finally DI water. d. Dry the carboxylated substrate under a stream of nitrogen gas.

Protocol 2: Surface Functionalization with Methyltetrazine-PEG4-Amine

This protocol details the deprotection of this compound and its subsequent attachment to the prepared carboxylated surface.

Materials:

  • Carboxylated substrate (from Protocol 1)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

  • Boc Deprotection of this compound: a. Dissolve this compound in a solution of 50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure. d. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting product is the TFA salt of Methyltetrazine-PEG4-Amine.

  • Activation of Carboxylated Surface: a. Prepare a solution of 5 mg/mL EDC and 10 mg/mL NHS in Activation Buffer. b. Immerse the carboxylated substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature. c. Briefly rinse the activated substrate with Coupling Buffer.

  • Coupling of Methyltetrazine-PEG4-Amine: a. Dissolve the deprotected Methyltetrazine-PEG4-Amine (TFA salt) in Coupling Buffer to a final concentration of 1-5 mg/mL. b. Immediately immerse the activated substrate in the Methyltetrazine-PEG4-Amine solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing: a. Immerse the substrate in Quenching Buffer for 15-30 minutes to block any unreacted NHS-ester groups. b. Wash the substrate extensively with Coupling Buffer and then with DI water. c. Dry the tetrazine-functionalized substrate under a stream of nitrogen gas.

Protocol 3: Immobilization of TCO-Modified Biomolecule

This protocol describes the final step of immobilizing a TCO-functionalized biomolecule onto the tetrazine-functionalized surface.

Materials:

  • Tetrazine-functionalized substrate (from Protocol 2)

  • TCO-modified biomolecule (e.g., protein, antibody)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Biomolecule Preparation: a. Dissolve the TCO-modified biomolecule in Reaction Buffer to the desired concentration (typically in the µg/mL to mg/mL range, depending on the application).

  • Immobilization Reaction: a. Cover the tetrazine-functionalized surface with the TCO-modified biomolecule solution. b. Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. c. For sensitive biomolecules, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).

  • Washing: a. After the incubation period, thoroughly wash the surface with Reaction Buffer to remove any non-covalently bound biomolecules. b. A final wash with DI water can be performed if compatible with the immobilized biomolecule. c. The surface with the immobilized biomolecule is now ready for use in downstream applications.

Mandatory Visualization

experimental_workflow cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Attachment cluster_biomolecule_immobilization Biomolecule Immobilization start Start: Glass/Silica Substrate piranha Piranha Etch (Clean & Hydroxylate) start->piranha H₂SO₄/H₂O₂ amination APTES Treatment (Amination) piranha->amination carboxylation Succinic Anhydride (Carboxylation) amination->carboxylation surface_activation EDC/NHS Activation of Carboxylated Surface carboxylation->surface_activation boc_deprotection Boc Deprotection of This compound linker_coupling Amine-Carboxyl Coupling boc_deprotection->linker_coupling TFA in DCM surface_activation->linker_coupling tz_surface Tetrazine-Functionalized Surface linker_coupling->tz_surface click_reaction Tetrazine-TCO Click Reaction tz_surface->click_reaction tco_biomolecule TCO-Modified Biomolecule tco_biomolecule->click_reaction final_surface Immobilized Biomolecule on Surface click_reaction->final_surface

Caption: Experimental workflow for biomolecule immobilization.

Application Example: Investigating HER2 Signaling Pathway

Immobilized antibodies are powerful tools for studying cell signaling pathways. For instance, an anti-HER2 antibody immobilized on a surface can be used to capture HER2-overexpressing cancer cells and investigate the downstream signaling cascade upon receptor engagement.

The binding of the immobilized anti-HER2 antibody to the HER2 receptor on the cell surface can trigger receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of intracellular signals, primarily through the PI3K/Akt and Ras/MAPK pathways, which regulate cell proliferation, survival, and migration.[6][8][9]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2 Dimerization & Autophosphorylation HER2->Dimer PI3K PI3K Dimer->PI3K Grb2_Sos Grb2/Sos Dimer->Grb2_Sos Antibody Immobilized Anti-HER2 Antibody Antibody->HER2 Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: HER2 signaling pathway upon antibody binding.

References

Application Notes and Protocols for Peptide Modification using Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyltetrazine-PEG4-NH-Boc for the site-specific modification of peptides. This reagent is a valuable tool in chemical biology and drug development, enabling the precise introduction of a methyltetrazine moiety onto a peptide of interest. The methyltetrazine group can then undergo a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1] This "click chemistry" approach is exceptionally fast, selective, and can be performed under mild, aqueous conditions, making it ideal for conjugating peptides to a wide range of molecules such as fluorescent dyes, imaging agents, and therapeutic payloads.

Overview of the Technology

The modification strategy involves a two-step process:

  • Introduction of the Methyltetrazine Moiety: A peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) is reacted with this compound. The Boc (tert-butyloxycarbonyl) protecting group on the methyltetrazine reagent must first be removed to reveal a reactive primary amine, which is then coupled to a carboxyl group on the peptide. Alternatively, if the peptide has a free carboxyl group, the Boc-protected amine of the reagent can be deprotected and then coupled.

  • Bioorthogonal Ligation: The resulting methyltetrazine-modified peptide is then reacted with a molecule functionalized with a trans-cyclooctene (TCO) group. The IEDDA reaction between the methyltetrazine and TCO is extremely rapid and forms a stable covalent bond, yielding the final peptide conjugate.[2][3] The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

The polyethylene (B3416737) glycol (PEG4) linker incorporated into the reagent enhances aqueous solubility and provides a flexible spacer, which can minimize steric hindrance between the peptide and the conjugated molecule.

Key Applications

  • Fluorescent Labeling: Conjugation of fluorescent dyes for imaging and tracking studies in vitro and in vivo.

  • Targeted Drug Delivery: Attachment of therapeutic agents to targeting peptides for selective delivery to specific cells or tissues.

  • PET and SPECT Imaging: Radiolabeling of peptides for non-invasive imaging in preclinical and clinical research.

  • Peptide-Protein Conjugation: Creation of well-defined peptide-protein conjugates for studying biological interactions.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine-functionalized methyltetrazine linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add a solution of 50% TFA in DCM to the flask. The volume of the TFA solution should be sufficient to fully dissolve the reagent.

  • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • Further dry the resulting residue under high vacuum to obtain the deprotected Methyltetrazine-PEG4-amine as a TFA salt.

  • The deprotected reagent should be used immediately or stored under inert gas at -20°C.

Table 1: Quantitative Parameters for Boc Deprotection

ParameterValueReference
Reagent This compound-
Deprotecting Agent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]
Reaction Time 1 - 2 hours[4]
Temperature Room Temperature[4]
Atmosphere Inert (Nitrogen or Argon)-
Work-up Rotary evaporation followed by high-vacuum drying[4]
Protocol 2: Peptide Modification with Deprotected Methyltetrazine-PEG4-Amine

This protocol details the coupling of the deprotected methyltetrazine linker to a peptide containing a free carboxylic acid group.

Materials:

  • Peptide with a free carboxylic acid

  • Deprotected Methyltetrazine-PEG4-amine (from Protocol 1)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add the deprotected Methyltetrazine-PEG4-amine to the peptide solution in a 1.2 to 1.5 molar excess.

  • Add the coupling agents (e.g., HATU and HOBt) in a slight molar excess relative to the peptide.

  • Add DIPEA to the reaction mixture to achieve a final concentration of approximately 2-4 equivalents relative to the peptide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the formation of the desired methyltetrazine-peptide conjugate.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Purify the methyltetrazine-modified peptide by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Bioorthogonal Ligation with a TCO-containing Molecule

This protocol describes the "click" reaction between the methyltetrazine-modified peptide and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-modified peptide (from Protocol 2)

  • TCO-containing molecule (e.g., TCO-fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the methyltetrazine-modified peptide in PBS (pH 7.4).

  • Add the TCO-containing molecule to the peptide solution. A slight molar excess (1.1 to 1.5 equivalents) of the TCO reagent is recommended.

  • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often rapid and can be visually monitored by the disappearance of the pink/red color of the tetrazine.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the formation of the final peptide conjugate.

  • Purify the final conjugate by RP-HPLC to remove any unreacted starting materials.

  • Lyophilize the pure fractions to obtain the final product.

Table 2: Quantitative Parameters for Methyltetrazine-TCO Ligation

ParameterValueReference
Reactants Methyltetrazine-modified peptide and TCO-containing molecule[2]
Solvent Phosphate-buffered saline (PBS), pH 7.4[2]
Molar Ratio (TCO:Tetrazine) 1.1:1 to 1.5:1-
Reaction Time 30 - 60 minutes[2]
Temperature Room Temperature[2]
Purification Reverse-phase high-performance liquid chromatography (RP-HPLC)[5][6]
Characterization Mass Spectrometry, HPLC[5][6]

Visualizations

Peptide_Modification_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Purification & Analysis start This compound deprotection TFA / DCM Room Temp, 1-2h start->deprotection deprotected_reagent Methyltetrazine-PEG4-Amine (TFA Salt) deprotection->deprotected_reagent coupling HATU, HOBt, DIPEA DMF, Room Temp, 2-4h deprotected_reagent->coupling peptide Peptide-COOH peptide->coupling tz_peptide Methyltetrazine-Peptide coupling->tz_peptide ligation PBS, pH 7.4 Room Temp, 30-60 min tz_peptide->ligation tco_molecule TCO-Molecule tco_molecule->ligation final_conjugate Peptide Conjugate ligation->final_conjugate purification RP-HPLC final_conjugate->purification analysis Mass Spectrometry purification->analysis

Caption: Experimental workflow for peptide modification.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Tetrazine Methyltetrazine- Peptide Ligation Inverse Electron-Demand Diels-Alder Cycloaddition (Click Reaction) Tetrazine->Ligation + TCO TCO- Molecule TCO->Ligation Conjugate Stable Peptide Conjugate N2 N2 (gas) Ligation->Conjugate Ligation->N2

Caption: Inverse Electron-Demand Diels-Alder Reaction.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (inactive) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Peptide Methyltetrazine-Labeled Peptide Ligand Peptide->GPCR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Example GPCR signaling pathway.

References

Troubleshooting & Optimization

Optimizing Boc deprotection conditions without degrading tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetrazine-containing molecules. The focus is on the selective deprotection of tert-butyloxycarbonyl (Boc) groups without inducing degradation of the acid-sensitive tetrazine core.

Frequently Asked Questions (FAQs)

Q1: Why are standard Boc deprotection methods (e.g., TFA, HCl) problematic for tetrazine-containing molecules?

Standard Boc deprotection protocols typically rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][2]. While effective for removing the Boc group, these harsh conditions can lead to the degradation of the electron-deficient tetrazine ring. The tetrazine moiety is known to be sensitive to harsh synthetic conditions, and strong acidity can compromise its stability, leading to undesired side reactions and loss of the crucial bioorthogonal handle[3]. Furthermore, the tert-butyl cation generated during acidic cleavage can cause side reactions by alkylating nucleophilic sites on the substrate[4].

Q2: What are the visible signs of tetrazine degradation during an experiment?

The most apparent sign of tetrazine degradation is a visual color change. Tetrazine solutions are characteristically bright pink or purple. A loss of this color during the reaction is a strong indicator that the tetrazine ring has been compromised[3]. This observation can be quantitatively confirmed by UV-Vis spectroscopy, where degradation corresponds to the disappearance of the tetrazine's characteristic absorbance peak, typically found around 520-540 nm[5][6][7].

Q3: What are the recommended mild conditions for Boc deprotection that preserve the tetrazine ring?

Several mild methods have been developed to deprotect Boc-amines on acid-sensitive substrates. For tetrazine-containing compounds, methods that avoid strong, concentrated acids are highly recommended. The ideal approach is to use reagents that are effective under neutral or very weakly acidic conditions at room temperature.

Below is a summary of recommended methods that have shown high functional group tolerance and are suitable for molecules with acid-labile moieties.

MethodReagentsSolventTemperature (°C)Typical TimeReported Yield (%)Key Advantages
Oxalyl Chloride Oxalyl ChlorideMethanol (B129727)Room Temp1 - 4 hUp to 90%Mild, rapid, and tolerant of many acid-labile functional groups[8][9][10].
TBAF Tetrabutylammonium fluoride (B91410) (TBAF)THFRefluxVariesGoodNon-acidic; selective for substrates also sensitive to base[11].
Heteropolyacid Dawson heteropolyacidVariesVariesVariesQuantitativeCatalyst is recoverable and reusable; offers a mild alternative[2].
Thermal (Solvent-Assisted) NoneTFE or HFIPReflux / MicrowaveVaries>90%Avoids acidic reagents entirely; can be accelerated with microwave heating[12].

TFE = 2,2,2-trifluoroethanol; HFIP = hexafluoroisopropanol

Q4: Are there alternative strategies to avoid this issue altogether?

Yes. An effective alternative is to use an orthogonal protecting group strategy during synthesis. Instead of Boc, consider a protecting group that can be removed under conditions known to be benign for tetrazines, such as basic or metal-catalyzed reactions.

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is stable to acid but is readily cleaved by bases like piperidine[13]. Since tetrazines are generally more stable under neutral or mildly acidic conditions than strongly basic ones, the compatibility must be assessed[5][6]. However, this is often a safer alternative than strong acid.

  • Alloc (Allyloxycarbonyl): The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using a palladium(0) catalyst, which is a mild and highly orthogonal approach.

Troubleshooting Guide

This section addresses common problems encountered during the Boc deprotection of tetrazine-containing compounds.

ProblemPotential Cause(s)Suggested Solution(s)
Loss of pink/purple color during reaction. The acidic conditions are too harsh, causing tetrazine ring degradation.Immediately switch to a milder deprotection method, such as the oxalyl chloride/methanol protocol. If using an acidic method, lower the concentration of the acid and the reaction temperature.
Incomplete Boc deprotection. The reaction conditions are too mild or the reaction time is too short.Increase the reaction time. If using a catalytic method, increase the catalyst loading. A slight, controlled increase in temperature may also help, but must be monitored closely for signs of degradation.
Multiple unknown byproducts observed by HPLC/MS. 1. Tetrazine degradation.2. Alkylation of the substrate by the t-butyl cation byproduct[4].1. Use a milder deprotection method.2. Add a scavenger (e.g., triethylsilane, thioanisole) to the reaction mixture to trap the t-butyl cation.
Low yield of the desired product. A combination of incomplete deprotection and partial degradation of the tetrazine.Systematically optimize the reaction conditions. Start with the mildest method (e.g., oxalyl chloride/methanol at room temperature) and monitor the reaction progress frequently by HPLC or TLC to find the optimal balance between deprotection efficiency and tetrazine stability.

Experimental Protocols

Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol

This method is recommended for its mildness and high tolerance for acid-sensitive functional groups[9][10].

Materials:

  • N-Boc protected tetrazine-containing substrate

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous methanol (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours[10].

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., 3 x ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the deprotected product.

  • Purify the crude product by column chromatography if necessary.

Visual Guides

The following diagrams illustrate key workflows and relationships relevant to the deprotection process.

DeprotectionWorkflow start Start: Boc-Protected Tetrazine Compound check_stability Assess Acid Sensitivity of Substrate start->check_stability standard_method Standard Method: TFA or HCl check_stability->standard_method Low Sensitivity (Not Recommended) mild_method Use Mild Deprotection Method check_stability->mild_method High Sensitivity (Recommended) degradation High Risk of Tetrazine Degradation standard_method->degradation protocol_oxalyl Protocol 1: Oxalyl Chloride / MeOH mild_method->protocol_oxalyl protocol_other Other Mild Protocols: TBAF, Thermal, etc. mild_method->protocol_other monitor Monitor Reaction (HPLC, TLC, UV-Vis) protocol_oxalyl->monitor protocol_other->monitor monitor->monitor workup Quench, Extraction & Purification monitor->workup Complete product Final Product: Deprotected Tetrazine workup->product

References

How to improve solubility of Methyltetrazine-PEG4-NH-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Methyltetrazine-PEG4-NH-Boc conjugates. These molecules are valuable tools in bioconjugation, but their unique structure can present challenges in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate exhibiting poor solubility in aqueous buffers?

A: The solubility of the this compound conjugate is influenced by the distinct chemical properties of its three main components:

  • Methyltetrazine Ring: The tetrazine core is an aromatic, heterocyclic structure that can have limited solubility in water, contributing to the compound's overall hydrophobicity.[1][2]

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group protecting the amine is highly hydrophobic and significantly decreases the aqueous solubility of the molecule it is attached to.

  • PEG4 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and is included in the design to improve water solubility.[3][4][5] However, for this specific conjugate, the solubilizing effect of the short PEG4 chain may not be sufficient to overcome the hydrophobic nature of the tetrazine and, most notably, the Boc group.

The balance between the hydrophilic PEG spacer and the hydrophobic tetrazine and Boc groups dictates the overall solubility, which is often limited in purely aqueous solutions.

Q2: What is the recommended first step for dissolving a poorly soluble this compound conjugate?

A: The most effective initial approach is to first dissolve the conjugate in a minimal amount of a water-miscible organic co-solvent before adding the aqueous buffer. This method, often called solvent exchange or nanoprecipitation, ensures the compound is fully solvated before being introduced to the aqueous environment, which can prevent aggregation.[6]

Q3: Which organic co-solvents are most effective for this conjugate, and at what concentrations?

A: Several water-miscible organic solvents are compatible with bioconjugation reactions. The choice of solvent depends on the tolerance of your biological sample (e.g., protein, antibody) to that solvent. Always start with a low concentration of the organic solvent (e.g., 5-10% v/v) and increase only if necessary. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are excellent choices for initial dissolution.[5][6]

Co-SolventPropertiesTypical Starting Concentration (v/v)Maximum Tolerated Concentration (for many proteins)
DMSO Aprotic, highly polar5 - 10%Up to 20-30%
DMF Aprotic, highly polar5 - 10%Up to 20%
Ethanol Protic, polar5 - 10%Up to 10-15%
Methanol Protic, polar5 - 10%Up to 10%
Acetonitrile Aprotic, polar5 - 10%Up to 10-20%

Note: Always confirm the tolerance of your specific biological materials to these solvents before proceeding.

Q4: Can adjusting the pH of my buffer improve the conjugate's solubility?

A: For the this compound molecule itself, pH adjustment will have a minimal effect on its solubility. The Boc-protected amine cannot be protonated, and the tetrazine ring's pKa is outside the typical range of biological buffers. However, if this linker is conjugated to a larger molecule, such as a peptide or protein, the overall charge of that molecule can be modulated by pH. In such cases, adjusting the pH away from the isoelectric point (pI) of the final conjugate can significantly increase its solubility by inducing electrostatic repulsion.

Q5: My conjugate is still precipitating. What other options can I explore?

A: If solubility issues persist, consider the following advanced strategies:

  • Use of Surfactants: Low concentrations (typically 0.01% - 0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic molecules. Be aware that surfactants may interfere with downstream applications and should be used with caution.

  • Consider Alternative Reagents: If your experimental design is flexible, you might consider a reagent with a longer, more hydrophilic PEG spacer (e.g., PEG8, PEG12). Increasing the PEG molecular weight generally enhances water solubility.[7][8]

  • Boc Deprotection (Post-Conjugation): If the free amine is required for a subsequent reaction step, the Boc group can be removed. This is typically done under acidic conditions (e.g., with trifluoroacetic acid, TFA). The resulting free amine will be significantly more soluble in aqueous buffers, especially at a pH below its pKa. Note that this deprotection step must be compatible with your target molecule.[9]

Experimental Protocols

Protocol 1: Standard Solubilization Using an Organic Co-Solvent

This protocol describes the recommended method for dissolving this compound conjugates for use in a typical bioconjugation reaction.

  • Weigh the Reagent: Carefully weigh the required amount of the lyophilized conjugate in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of a high-purity, anhydrous organic co-solvent (e.g., DMSO, DMF) to the solid to create a concentrated stock solution (e.g., 10-20 mM). Vortex gently until the solid is completely dissolved.

  • Prepare Aqueous Buffer: In a separate tube, prepare the final aqueous reaction buffer (e.g., PBS, pH 7.4).

  • Addition to Target Molecule: If conjugating to a protein or other biomolecule, ensure it is already dissolved in the reaction buffer.

  • Perform Conjugation: While gently vortexing the biomolecule solution, add the required volume of the organic stock solution dropwise. This slow addition helps prevent localized high concentrations of the conjugate, which can cause precipitation. Ensure the final concentration of the organic co-solvent remains within the tolerated limits for your biomolecule (e.g., <10% v/v).

  • Incubate: Proceed with your established incubation protocol for the conjugation reaction.

Protocol 2: Small-Scale Solubility Screening

Use this protocol to empirically determine the best solvent system for your conjugate.

  • Prepare Aliquots: Dispense a small, equal amount of the solid conjugate into several microcentrifuge tubes.

  • Prepare Test Solutions: Create a panel of potential buffer systems. For example:

    • PBS, pH 7.4

    • PBS with 5% DMSO

    • PBS with 10% DMSO

    • PBS with 5% DMF

    • PBS with 10% DMF

  • Test Solubility: Add a defined volume of each test solution to a corresponding tube of the conjugate to achieve the desired final concentration.

  • Observe: Vortex each tube for 30 seconds and visually inspect for precipitation. Incubate at the desired reaction temperature for 15-30 minutes and inspect again. Centrifuge the tubes briefly to pellet any insoluble material for easier visualization.

  • Select Optimal Conditions: Choose the buffer system that completely dissolves the conjugate with the lowest percentage of organic co-solvent.

Visualized Workflows

G Troubleshooting Workflow for Solubility Issues start Conjugate Precipitates in Aqueous Buffer q1 Action: Dissolve in organic co-solvent first? start->q1 proc1 Follow Protocol 1: 1. Dissolve in pure DMSO/DMF. 2. Add dropwise to buffer. q1->proc1 Yes q2 Still Precipitates? proc1->q2 proc2 Follow Protocol 2: Screen different co-solvents and concentrations (e.g., 5-20%). q2->proc2 Yes end_ok Solubility Achieved q2->end_ok No q3 Still Precipitates? proc2->q3 proc3 Advanced Options: - Add surfactant (e.g., 0.05% Tween 20). - Consider reagent with longer PEG chain. q3->proc3 Yes q3->end_ok No end_fail Consult further or re-evaluate synthetic strategy. proc3->end_fail

Caption: A flowchart for troubleshooting solubility problems.

G General Solubilization Protocol cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Final Dilution a Weigh solid conjugate b Add minimal pure organic solvent (e.g., DMSO) a->b c Vortex to create concentrated stock solution b->c e Add stock solution dropwise to buffer while vortexing c->e Transfer d Solution of target biomolecule in aqueous buffer d->e f Proceed with reaction incubation e->f

Caption: The recommended two-step experimental workflow.

References

Side reactions in tetrazine bioconjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during tetrazine bioconjugation?

A1: The most common side reactions in tetrazine bioconjugation involve the degradation of the tetrazine ring, unintended reactions with nucleophiles (especially thiols), hydrolysis of active esters (like NHS esters) used for protein labeling, and premature cleavage of linkers.[1][2] Each of these can lead to reduced conjugation efficiency and the formation of undesirable byproducts.

Q2: My tetrazine-labeled molecule appears to be degrading. What are the likely causes and how can I prevent this?

A2: Tetrazine degradation is a common issue, often caused by instability in aqueous solutions, particularly at basic pH or in the presence of nucleophiles.[1][3] The stability of a tetrazine is often inversely correlated with its reactivity in the desired inverse-electron-demand Diels-Alder (iEDDA) reaction.[1]

Troubleshooting Tetrazine Degradation:

  • pH Control: Maintain a pH between 6.5 and 7.5 for the reaction. While the iEDDA reaction can be efficient up to pH 9, the risk of tetrazine degradation increases significantly at higher pH.[4]

  • Nucleophiles: Avoid the presence of strong nucleophiles, such as free thiols (e.g., from DTT or cysteine residues), in your reaction mixture.[2] If your protein contains free cysteines, consider using a thiol-blocking agent.

  • Reducing Agents: Reducing agents used for other purposes, like disulfide bond reduction, can degrade the tetrazine moiety. It is crucial to remove reducing agents like TCEP or DTT before introducing the tetrazine reagent, for example, by using a desalting column.[4]

  • Reagent Choice: Consider using more stable tetrazine derivatives. For instance, 3,6-di(2-pyridyl)-s-tetrazine offers a good balance of reactivity and stability for many applications.[3][5]

Q3: I am observing low labeling efficiency when using a Tetrazine-NHS ester to label my protein. What could be the problem?

A3: Low labeling efficiency with NHS esters is often due to the hydrolysis of the NHS ester, which converts the amine-reactive group into an unreactive carboxylic acid.[1] This is particularly problematic in aqueous buffers.

Troubleshooting Low NHS Ester Labeling Efficiency:

  • Buffer Choice: Use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0 for the labeling reaction. Buffers containing primary amines, like Tris, will compete with your protein for reaction with the NHS ester.[6][7]

  • Reagent Preparation: Prepare the Tetrazine-NHS ester stock solution in a dry, amine-free organic solvent like DMSO or DMF and use it immediately.[1][6] Avoid repeated freeze-thaw cycles.

  • Protein Concentration: Ensure your protein solution is sufficiently concentrated to favor the reaction with the NHS ester over hydrolysis.

  • Molar Excess: While a molar excess of the Tetrazine-NHS ester is needed, an excessively high concentration can lead to aggregation or non-specific labeling. An empirical optimization of the molar ratio is often necessary, with a 10- to 20-fold molar excess being a common starting point.[6]

Q4: My bioconjugation involves a disulfide linker, and I suspect it's being cleaved prematurely. How can I address this?

A4: Premature reduction of a disulfide linker can occur if reducing agents are present in the sample or buffers.[1]

Troubleshooting Premature Disulfide Cleavage:

  • Buffer Composition: Ensure all buffers are free from reducing agents like DTT, TCEP, or β-mercaptoethanol, unless the cleavage is the intended step.

  • Sample Purity: Purify your protein of interest to remove any small molecule reducing agents.

  • Reaction Conditions: Perform the conjugation in an environment where reducing conditions are minimized.

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low yields in your tetrazine bioconjugation, use the following guide to pinpoint the potential issue.

Problem 1: Low incorporation of the tetrazine moiety onto the protein.

This suggests an issue with the initial labeling step.

Possible Cause Suggested Solution Citation
NHS Ester Hydrolysis Use amine-free buffers (e.g., PBS) at pH 7.2-8.0. Prepare NHS ester stock in anhydrous DMSO/DMF and use immediately.[1][6]
Competing Nucleophiles Remove any primary amine-containing molecules from the buffer.[7]
Inefficient Disulfide Reduction (for thiol-reactive tetrazines) Quantify free thiols using Ellman's reagent after reduction to ensure complete disulfide cleavage.[4]
Tetrazine Degradation by Reducing Agents Remove reducing agents (e.g., TCEP, DTT) using a desalting column before adding the tetrazine reagent.[4]
Problem 2: Successful initial labeling but low yield in the final "click" reaction with the dienophile (e.g., TCO).

This points to a problem with the tetrazine's stability or the dienophile's reactivity.

Possible Cause Suggested Solution Citation
Tetrazine Degradation Perform the click reaction at a neutral pH (6.5-7.5). Avoid prolonged incubation times at room temperature; consider reacting overnight at 4°C.[4][7]
Suboptimal Reaction Conditions The reaction is generally fast at room temperature, but for less reactive partners, incubation at 37°C can accelerate the reaction.[7]
Steric Hindrance Ensure the tetrazine and dienophile are accessible for reaction. Consider longer linkers if steric hindrance is suspected.
Dienophile Instability Check the stability of your dienophile under the reaction conditions. Some strained alkenes can be unstable over long periods.[8]

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for tetrazine bioconjugation reactions.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSolventRate Constant (k₂) M⁻¹s⁻¹Citation
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol:Water~2000[5]
3,6-diphenyl-s-tetrazineStrained (E)-bicyclo[6.1.0]non-4-eneMethanol3100[9]
3,6-dipyridyl-s-tetrazined-TCOWater366,000[3]

Table 2: Recommended pH Ranges for Bioconjugation Steps

Reaction StepRecommended pH RangeRationaleCitation
NHS Ester Labeling 7.2 - 8.0Balances amine reactivity with minimizing NHS ester hydrolysis.[1]
Tetrazine-TCO Ligation 6.0 - 9.0Reaction is efficient across a broad range, but tetrazine stability is higher at the lower end of this range.[4][10]
Thiol-Maleimide Reaction 6.5 - 7.5Favors specific reaction with thiols over hydrolysis of the maleimide.[10]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Tetrazine-NHS Ester

  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) using a desalting column or dialysis.[6]

  • Reagent Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.[6]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

  • Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column or dialysis.[7]

Protocol 2: General Procedure for Tetrazine-TCO Click Reaction

  • Mixing: Mix the tetrazine-labeled protein with the TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess (1.05 to 1.5-fold) of the tetrazine component is often recommended.[7]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance around 520-540 nm.[4][11]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography.[7]

  • Storage: Store the final conjugate at 4°C.[7]

Visual Diagrams

Tetrazine_Side_Reactions cluster_0 Tetrazine Core Instability cluster_1 Active Ester Instability cluster_2 Linker Instability Tetrazine Tetrazine Reagent Degradation Tetrazine Degradation High_pH High pH (> 8.0) High_pH->Degradation causes Nucleophiles Nucleophiles (e.g., Thiols) Nucleophiles->Degradation causes NHSEster NHS Ester Moiety Hydrolysis NHS Ester Hydrolysis (Inactive Carboxylic Acid) AqueousBuffer Aqueous Buffer AqueousBuffer->Hydrolysis causes DisulfideLinker Disulfide Linker Cleavage Premature Linker Cleavage ReducingAgents Reducing Agents (DTT, TCEP) ReducingAgents->Cleavage causes

Caption: Common side reactions in tetrazine bioconjugation.

Troubleshooting_Workflow Start Start: Low Conjugation Yield CheckLabeling Check Initial Labeling Efficiency (e.g., UV-Vis for Tetrazine) Start->CheckLabeling LowLabeling Problem: Low Initial Labeling CheckLabeling->LowLabeling Low GoodLabeling Labeling is Successful CheckLabeling->GoodLabeling High TroubleshootLabeling Troubleshoot Labeling Step: - Check for NHS Ester Hydrolysis - Remove Reducing Agents - Verify Buffer pH and Composition LowLabeling->TroubleshootLabeling CheckClick Problem: Low Click Reaction Yield GoodLabeling->CheckClick Success Conjugation Successful TroubleshootLabeling->Success Re-evaluate TroubleshootClick Troubleshoot Click Reaction: - Check Tetrazine Stability - Optimize Reaction Time/Temp - Assess Dienophile Reactivity CheckClick->TroubleshootClick TroubleshootClick->Success Re-evaluate

Caption: Troubleshooting workflow for low tetrazine bioconjugation yield.

Experimental_Workflow ProteinPrep 1. Prepare Protein (Buffer Exchange to Amine-Free Buffer) Labeling 3. Labeling Reaction (Protein + Tetrazine-NHS, RT, 30-60 min) ProteinPrep->Labeling TetrazinePrep 2. Prepare Tetrazine-NHS Ester (Freshly dissolve in anhydrous DMSO/DMF) TetrazinePrep->Labeling Purify1 4. Purification (Remove excess Tetrazine-NHS) Labeling->Purify1 ClickReaction 6. Click Reaction (Tetrazine-Protein + TCO-Molecule, RT, 30-60 min) Purify1->ClickReaction TCO_Molecule 5. Prepare TCO-Molecule TCO_Molecule->ClickReaction Purify2 7. Final Purification (Optional) (Remove unreacted components) ClickReaction->Purify2 FinalProduct 8. Final Conjugate Purify2->FinalProduct

Caption: A typical experimental workflow for two-step tetrazine bioconjugation.

References

Technical Support Center: Purification of Methyltetrazine-PEG4-NH-Boc Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-NH-Boc labeled proteins. Our aim is to help you navigate common challenges encountered during the purification process to ensure high-purity conjugates for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the different components in the this compound linker?

A: Each part of the this compound linker has a specific function:

  • Methyltetrazine: This is a highly reactive moiety that participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) modified molecule. This bioorthogonal "click chemistry" reaction is very fast and specific, allowing for efficient labeling.[1][2][3]

  • PEG4: The tetraethylene glycol spacer is hydrophilic, which helps to improve the solubility of the labeled protein and reduces aggregation.[3][] It also provides a flexible linker that minimizes steric hindrance between the protein and the conjugated molecule.[5]

  • NH-Boc: This component consists of an amine group protected by a tert-butyloxycarbonyl (Boc) group. The amine serves as the attachment point to the protein, typically via its carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus) after activation. The Boc group is a protecting group that prevents the amine from reacting prematurely and can be removed under acidic conditions to reveal the free amine if further modification is desired.[6][][8]

Q2: What are the main challenges in purifying this compound labeled proteins?

A: The primary challenges stem from the heterogeneity of the reaction mixture, which can contain:

  • Desired mono-labeled protein

  • Multi-labeled protein species

  • Unreacted (native) protein

  • Excess, unreacted this compound reagent

  • Byproducts from the labeling reaction

Separating these components can be difficult because the addition of the relatively small this compound linker may not significantly alter the overall physicochemical properties of the protein.[9][10]

Q3: Which chromatography techniques are most effective for purifying my labeled protein?

A: A multi-step chromatography approach is often necessary for achieving high purity. The most common techniques are:

  • Size Exclusion Chromatography (SEC): This is highly effective for removing excess, low molecular weight labeling reagent.[] It can also separate aggregated protein from the monomeric labeled protein. However, SEC may not be able to resolve unlabeled protein from mono-labeled protein, or different species of multi-labeled proteins from each other.[9][10]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The attachment of the neutral this compound linker can shield charged residues on the protein surface, leading to a change in its retention on an IEX column.[9][] This can be exploited to separate labeled from unlabeled protein, and in some cases, different labeled species.[]

  • Hydrophobic Interaction Chromatography (HIC): The PEG moiety can alter the hydrophobicity of the protein, which can be used as a basis for separation on a HIC column.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is very effective for analytical purposes to assess purity and can also be used for purification.[][12] The increased hydrophobicity of the labeled protein typically results in a longer retention time compared to the unlabeled protein.[13]

Q4: How can I confirm that my protein is successfully labeled?

A: Several analytical techniques can be used to confirm labeling:

  • SDS-PAGE: A successful labeling will result in a slight increase in the molecular weight of the protein, which may be visible as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MS): This is the most definitive method to confirm labeling and determine the degree of labeling (number of linkers per protein).[14]

  • UV-Vis Spectroscopy: The tetrazine moiety has a characteristic absorbance that can be used to quantify the amount of label conjugated to the protein.

  • HPLC Analysis: As mentioned above, RP-HPLC can separate labeled from unlabeled protein, and the peak areas can be used to estimate the labeling efficiency.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time.- Optimize the pH of the reaction buffer (typically pH 7-9 for NHS ester reactions if the amine on the linker is first activated to an NHS ester).- Vary the reaction time and temperature to find the optimal conditions for your specific protein.- Increase the molar excess of the labeling reagent.
2. Degradation of the labeling reagent: The tetrazine moiety can degrade over time, especially if not stored properly.- Use a fresh vial of the this compound reagent.- Store the reagent at -20°C or -80°C and protect it from light and moisture.
3. Protein is not amenable to labeling: The target residues on the protein may be inaccessible.- If targeting carboxyl groups, ensure they are accessible on the protein surface.- Consider engineering a more accessible labeling site on the protein.
Difficulty Removing Excess Labeling Reagent 1. Ineffective purification method: The chosen method may not be suitable for the size of your protein and the label.- Use a desalting column with an appropriate molecular weight cutoff (MWCO).- Perform dialysis with a membrane that has a suitable MWCO.- Optimize your SEC protocol with a column that provides better resolution in the low molecular weight range.
2. Non-specific binding of the reagent: The labeling reagent may be binding non-covalently to your protein or the chromatography resin.- Add a non-ionic detergent (e.g., Tween-20) to your wash buffers during purification.- If using affinity chromatography (e.g., His-tag), consider performing an on-column wash with a buffer containing a low concentration of a denaturant to disrupt non-specific interactions.
Presence of Multiple Labeled Species (Heterogeneity) 1. High molar excess of labeling reagent: Using too much of the labeling reagent can lead to multiple labels being attached to a single protein molecule.- Reduce the molar excess of the this compound reagent in your labeling reaction.- Perform a time-course experiment to stop the reaction when the desired degree of labeling is achieved.
2. Multiple reactive sites on the protein: Proteins often have multiple residues that can be targeted for labeling.- Use a high-resolution chromatography technique like IEX or HIC to separate the different labeled species.[]- If a homogeneous product is essential, consider site-specific labeling strategies.
Boc Group is Prematurely Cleaved 1. Exposure to acidic conditions: The Boc protecting group is labile in acidic conditions.[6][]- Ensure all buffers used during the labeling and purification steps are at a neutral or slightly basic pH.- Avoid using acidic elution buffers if possible. If an acidic elution is necessary, neutralize the fractions immediately.
Labeled Protein is Inactive in Subsequent "Click" Reaction 1. Degradation of the tetrazine: The tetrazine ring can degrade, rendering it unable to react with TCO.- Use the labeled protein in the subsequent click reaction as soon as possible after purification.- Store the purified, labeled protein at -80°C and avoid repeated freeze-thaw cycles.
2. Steric hindrance: The labeling site on the protein may be in a location that sterically hinders the tetrazine from reacting with the TCO-modified molecule.- If possible, consider engineering a labeling site in a more accessible region of the protein.

Quantitative Data Summary

The following tables provide illustrative data for a typical purification of a this compound labeled protein. Actual results will vary depending on the specific protein and experimental conditions.

Table 1: Comparison of Purification Methods

Purification Method Purity of Labeled Protein (%) Yield of Labeled Protein (%) Resolution from Unlabeled Protein
Size Exclusion Chromatography (SEC)60-8070-90Poor to Moderate
Ion Exchange Chromatography (IEX)80-9550-70Good
Hydrophobic Interaction Chromatography (HIC)85-9840-60Good to Excellent
Reversed-Phase HPLC (RP-HPLC)>9830-50 (preparative scale)Excellent

Table 2: Effect of Molar Ratio of Labeling Reagent on Labeling Efficiency

Molar Ratio (Label:Protein) Degree of Labeling (DOL) Percentage of Unlabeled Protein (%)
1:10.5 - 0.840 - 60
5:11.0 - 1.510 - 20
10:11.8 - 2.5<5
20:1>2.5 (potential for multi-labeling)<1

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol assumes the activation of the protein's carboxyl groups for reaction with the amine on the linker.

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., MES buffer) at a pH of 5.0-6.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the reaction buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Dissolve the this compound reagent in an appropriate solvent (e.g., DMSO) to prepare a 10 mM stock solution.

    • Add the desired molar excess of the labeling reagent to the activated protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 50-100 mM to consume any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Proceed immediately to purification using one of the methods described in Protocol 2.

Protocol 2: Purification of Labeled Protein by Size Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate a desalting column (e.g., a pre-packed PD-10 or a gel filtration column) with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Sample Loading:

    • Apply the quenched labeling reaction mixture to the equilibrated column.

  • Elution:

    • For gravity-flow columns, allow the sample to enter the column bed, then add storage buffer and collect fractions. The high molecular weight protein will elute first, followed by the smaller, unreacted labeling reagent.

    • For HPLC systems, run the column at an appropriate flow rate and collect the fractions corresponding to the protein peak.

  • Analysis:

    • Analyze the collected fractions by UV-Vis spectroscopy to confirm the presence of the protein (at 280 nm) and the tetrazine label (at its characteristic absorbance).

    • Pool the fractions containing the purified labeled protein.

    • Further purification by IEX or HIC may be necessary to separate labeled from unlabeled protein.

Visualizations

experimental_workflow cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Activation Activate Carboxyl Groups (EDC/NHS) Protein->Activation Reaction Labeling Reaction Activation->Reaction Labeling_Reagent Add Methyltetrazine- PEG4-NH-Boc Labeling_Reagent->Reaction Quench Quench Reaction Reaction->Quench SEC Size Exclusion Chromatography (SEC) Quench->SEC Remove Excess Reagent IEX_HIC Ion Exchange (IEX) or Hydrophobic Interaction (HIC) SEC->IEX_HIC Separate Labeled/ Unlabeled Analysis Purity & Labeling Confirmation (MS, HPLC) IEX_HIC->Analysis Final_Product Pure Labeled Protein Analysis->Final_Product

Caption: Experimental workflow for labeling and purification.

troubleshooting_low_yield Start Low Yield of Labeled Protein Check_Reagent Is the labeling reagent fresh? Start->Check_Reagent Check_Conditions Are reaction conditions (pH, temp, time) optimal? Check_Reagent->Check_Conditions Yes New_Reagent Use a fresh vial of labeling reagent Check_Reagent->New_Reagent No Check_Ratio Is the molar ratio of label:protein sufficient? Check_Conditions->Check_Ratio Yes Optimize_Conditions Optimize reaction conditions Check_Conditions->Optimize_Conditions No Increase_Ratio Increase molar ratio of labeling reagent Check_Ratio->Increase_Ratio No Check_Purification Review purification protocol for product loss Check_Ratio->Check_Purification Yes New_Reagent->Check_Conditions Optimize_Conditions->Check_Ratio Increase_Ratio->Check_Purification

Caption: Troubleshooting logic for low labeling yield.

References

Stability issues with methyltetrazine linkers in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of methyltetrazine linkers in biological media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My methyltetrazine-conjugated molecule is losing its reactivity over time in my cell culture media. What could be the cause?

A1: The loss of reactivity of methyltetrazine-conjugated molecules in biological media is often due to the inherent instability of the tetrazine ring. Several factors in your cell culture media can contribute to this degradation. The primary mechanisms are nucleophilic attack and reduction to an inactive form.[1] Components in cell culture media, such as serum proteins and other nucleophiles, can react with the electron-deficient tetrazine ring, leading to its degradation. Additionally, reducing agents present in the media can reduce the tetrazine to its dihydrotetrazine form, which is unreactive towards its dienophile partner.[1]

Q2: How does the structure of the methyltetrazine linker affect its stability?

A2: The stability of a tetrazine linker is significantly influenced by the electronic properties of the substituents on the tetrazine ring. Electron-donating groups, such as the methyl group (-CH3), increase the electron density of the aromatic ring, which enhances its stability against nucleophilic attack and hydrolysis.[2] Conversely, electron-withdrawing groups tend to decrease stability.[3] Therefore, methyltetrazine is generally one of the more stable options available for bioorthogonal conjugation.[4] Some newer tetrazine scaffolds, like triazolyl-tetrazines, have been developed to offer improved physiological stability while maintaining high reactivity.[1][5]

Q3: Are there different types of methyltetrazine linkers with varying stability?

A3: Yes, while the core methyltetrazine moiety provides a good balance of reactivity and stability, variations in the linker structure can impact overall performance. For instance, the inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can enhance aqueous solubility without compromising the stability of the tetrazine ring.[2][4] Some commercially available methyltetrazine linkers are noted for their high stability due to the presence of additional electron-donating substituents.[4] When selecting a linker, it is crucial to consider the specific experimental conditions and the required balance between reaction kinetics and long-term stability.

Q4: How can I assess the stability of my methyltetrazine-conjugated molecule?

A4: You can perform an in vitro stability assay. A common method involves incubating your methyltetrazine-conjugated molecule in the relevant biological medium (e.g., cell culture medium with 10% fetal bovine serum) at 37°C.[1] At various time points, you can measure the concentration of the intact tetrazine, often by monitoring its characteristic absorbance at around 520-540 nm.[6][7] A decrease in absorbance over time indicates degradation of the tetrazine. For a more detailed analysis, HPLC or mass spectrometry can be used to identify and quantify the parent compound and any degradation products.

Troubleshooting Guides

Problem: Low or no signal in my bioorthogonal labeling experiment.

Possible Cause 1: Degradation of the methyltetrazine linker prior to reaction.

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform a stability study of your methyltetrazine conjugate under the exact conditions of your experiment (media, temperature, incubation time) as described in the FAQ section.

    • Minimize Pre-incubation Time: Reduce the time the methyltetrazine-conjugated molecule is incubated in the biological media before the addition of the dienophile.

    • Consider a More Stable Linker: If significant degradation is observed, consider using a more stable tetrazine derivative. The choice of a more electron-rich tetrazine may improve stability, though it might come at the cost of slower reaction kinetics.[7]

Possible Cause 2: Suboptimal Reaction Conditions.

  • Troubleshooting Steps:

    • pH of the Medium: While the inverse electron-demand Diels-Alder reaction is generally tolerant of a range of pH values, extreme pH can affect the stability of the reactants. Ensure your medium is buffered to a physiological pH (typically 7.2-7.4).[8]

    • Concentration of Reactants: The reaction rate is dependent on the concentration of both the tetrazine and the dienophile.[9] If you are working with low concentrations of your target, you may need to increase the concentration of your labeling reagent or extend the reaction time.

    • Choice of Dienophile: The reactivity of the dienophile partner significantly impacts the reaction rate. Strained dienophiles like trans-cyclooctene (B1233481) (TCO) derivatives react exceptionally fast with tetrazines.[10][11]

Problem: High background signal or non-specific labeling.

Possible Cause: Non-specific binding of the methyltetrazine-containing probe.

  • Troubleshooting Steps:

    • Blocking: Implement a blocking step using a protein solution like bovine serum albumin (BSA) before adding your tetrazine probe to minimize non-specific binding to surfaces or cells.

    • Washing Steps: Increase the number and stringency of washing steps after the labeling reaction to remove any unbound probe.

    • Include Control Experiments: Always run control experiments, such as labeling cells that do not express the target for your conjugated molecule, to assess the level of non-specific binding.

Data Presentation

Table 1: Stability of Various Tetrazine Derivatives in Biological Media

Tetrazine DerivativeDienophileConditionsHalf-life / % RemainingReference
Pyridyl-s-tetrazine (2a)-1:9 DMSO/PBS, 37°C~40% remaining after 12h[7]
Pyrimidyl-tetrazine (2f, 2g)-1:9 DMSO/PBS, 37°C15-40% remaining after 12h[7]
Phenyl-tetrazine (2c, 2h)-1:9 DMSO/PBS, 37°C>75% remaining after 12h[7]
Triazolyl-tetrazine (3b)-DMEM + 10% FBS, 37°C>80% remaining after 24h[1]
Pyridyl-tetrazine (Py-Tz)-DMEM + 10% FBS, 37°C~20% remaining after 24h[1]
Methyl-tetrazine (Me-Tz)-DMEM + 10% FBS, 37°C~60% remaining after 24h[1]
Phenyl-tetrazine (Ph-Tz)-DMEM + 10% FBS, 37°C>90% remaining after 24h[1]
DHP-substituted tetrazine-Full cell growth medium, 37°C>90% remaining after 12h[12]
2-pyridyl substituted tetrazine-Full cell growth medium, 37°C<1% remaining after 12h[12]

Experimental Protocols

Protocol 1: General Procedure for Assessing Methyltetrazine Stability in Cell Culture Media

  • Prepare Stock Solution: Prepare a concentrated stock solution of the methyltetrazine-conjugated molecule in an appropriate organic solvent (e.g., DMSO).

  • Prepare Working Solution: Dilute the stock solution in the desired biological medium (e.g., DMEM supplemented with 10% FBS) to the final working concentration.

  • Incubation: Incubate the working solution at 37°C in a humidified incubator.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

  • Analysis:

    • UV-Vis Spectroscopy: Measure the absorbance of the tetrazine at its λmax (typically 520-540 nm). A decrease in absorbance indicates degradation.

    • HPLC Analysis: For more accurate quantification, inject the aliquot onto a suitable HPLC column (e.g., C18) and elute with an appropriate gradient. Monitor the peak corresponding to the intact methyltetrazine conjugate.

  • Data Analysis: Plot the percentage of remaining methyltetrazine conjugate as a function of time to determine its stability profile.

Visualizations

Stability_Pathway Methyltetrazine Active Methyltetrazine Degraded_Product Inactive Product Methyltetrazine->Degraded_Product Nucleophilic Attack Reduced_Product Inactive Dihydrotetrazine Methyltetrazine->Reduced_Product Reduction Nucleophiles Nucleophiles (e.g., thiols, amines) Reducing_Agents Reducing Agents (e.g., glutathione)

Caption: Degradation pathways of methyltetrazine linkers in biological media.

Troubleshooting_Workflow Start Low or No Labeling Signal Check_Stability Assess linker stability in media Start->Check_Stability Is_Stable Is linker stable? Check_Stability->Is_Stable Optimize_Reaction Optimize reaction conditions (concentration, time, dienophile) Is_Stable->Optimize_Reaction Yes Change_Linker Use a more stable methyltetrazine linker Is_Stable->Change_Linker No Success Successful Labeling Optimize_Reaction->Success Change_Linker->Check_Stability

Caption: Troubleshooting workflow for low bioorthogonal labeling signal.

References

Technical Support Center: Scaling Up Methyltetrazine-PEG4-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of Methyltetrazine-PEG4-NH-Boc reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered when scaling up this compound reactions.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction: Reaction time may need to be extended at a larger scale due to mass transfer limitations.Monitor reaction progress by TLC or LC-MS. Consider increasing reaction time in increments of 2-4 hours.
Suboptimal stoichiometry: Molar ratios that work at a small scale may not be optimal for larger volumes.Perform a small-scale re-optimization of the molar ratio of reactants. A slight excess (1.1-1.2 equivalents) of the amine-containing reactant may be beneficial.
Degradation of Methyltetrazine reagent: Tetrazines can be sensitive to prolonged exposure to certain conditions.Ensure the reagent is of high quality and stored correctly. Minimize reaction temperature and time where possible.
Presence of Impurities Side reactions: Increased concentration and reaction time can lead to the formation of byproducts.Optimize reaction conditions (temperature, concentration, time) to minimize side product formation. Consider a slower addition of one reactant to maintain a low instantaneous concentration.
Incomplete removal of starting materials: Purification methods may not scale linearly.Evaluate and optimize the purification protocol. This may involve switching from column chromatography to crystallization or tangential flow filtration for larger scales.
Difficult Purification Oily or sticky product: The PEG chain can make the final product difficult to handle and purify by standard chromatography.Consider precipitation or crystallization as an alternative to chromatography. A strategy involving complexation with salts like MgCl2 has been reported to solidify PEGylated compounds, aiding in their purification.[1]
Co-elution of product and impurities: Similar polarity of the product and byproducts can make chromatographic separation challenging.Explore alternative chromatography resins or solvent systems. Reversed-phase chromatography can be effective for PEGylated molecules.
Inconsistent Results Poor mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" of high concentration and temperature, causing variable results.Ensure the reactor is equipped with an appropriate overhead stirrer and baffle system to ensure efficient mixing. The mixing speed should be optimized for the reactor geometry and reaction volume.
Temperature fluctuations: Poor heat dissipation in large reactors can lead to temperature gradients and inconsistent reaction kinetics.Use a reactor with a jacketed cooling/heating system to maintain precise temperature control. For highly exothermic reactions, a semi-batch process (slow addition of one reactant) can help manage heat evolution.

Frequently Asked Questions (FAQs)

1. What are the critical parameters to consider when scaling up the reaction between this compound and an amine-containing molecule?

When scaling up, the most critical parameters to consider are:

  • Mixing and Mass Transfer: Ensuring homogeneity of the reaction mixture is crucial for consistent results. Inadequate mixing can lead to local concentration gradients, affecting reaction kinetics and impurity profiles.

  • Heat Transfer: The deprotection of the Boc group is often conducted under acidic conditions and can be exothermic. The subsequent coupling reaction might also generate heat. As the volume of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[2] Proper temperature control is vital to prevent side reactions and ensure product stability.

  • Solvent Selection and Volume: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and the ease of downstream processing. Solvents that are suitable for small-scale reactions may not be ideal for large-scale production due to safety, cost, or purification considerations.[3][4]

  • Stoichiometry: While a 1:1 molar ratio might be used at a small scale, a slight excess of one reactant may be necessary at a larger scale to drive the reaction to completion. This needs to be carefully optimized to minimize purification challenges.

  • Reaction Time: Diffusion limitations in larger volumes may necessitate longer reaction times to achieve complete conversion. Reaction progress should be monitored closely.

2. How can I monitor the progress of the reaction at a large scale?

Effective reaction monitoring is key to a successful scale-up. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of the product. This is the preferred method for accurate monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and can help in identifying any major byproducts formed during the reaction.

3. What are the common side reactions to watch out for during the scale-up of this compound reactions?

Potential side reactions include:

  • Hydrolysis of the tetrazine ring: While methyltetrazines are more stable than their unsubstituted counterparts, they can still be susceptible to hydrolysis under certain pH and temperature conditions.

  • Formation of dimers or oligomers: If the amine-containing molecule has more than one reactive site, self-reaction can occur.

  • Reaction with residual solvents or impurities: Impurities in the starting materials or solvents can sometimes participate in side reactions.

4. What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and dark place, typically at -20°C, to prevent degradation.[5] It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

5. Are there any safety concerns associated with scaling up tetrazine reactions?

Yes, tetrazine compounds are energetic materials, and their thermal stability should be considered, especially at a large scale.[6][7] It is crucial to assess the thermal hazards of the reaction mixture, including the potential for thermal runaway.[2][8] A thorough safety assessment, including Differential Scanning Calorimetry (DSC) analysis, is recommended before proceeding with a large-scale reaction.

Experimental Protocols

General Protocol for Scale-Up of this compound Coupling

This protocol describes a general procedure for the coupling of this compound with an amine-containing substrate. Note: This is an illustrative protocol and should be optimized for your specific substrate and scale.

  • Boc Deprotection:

    • In a suitable jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane).

    • Cool the solution to 0°C.

    • Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with the reaction solvent a few times to ensure complete removal of TFA.

  • Coupling Reaction:

    • Dissolve the deprotected Methyltetrazine-PEG4-Amine in an appropriate solvent (e.g., DMF or DMSO).

    • In a separate vessel, dissolve the amine-containing substrate (0.9-1.0 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) in the same solvent.

    • Slowly add the solution of the activated substrate to the stirred solution of the Methyltetrazine-PEG4-Amine at room temperature.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method for the scale, such as crystallization, precipitation, or large-scale column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis boc_deprotection Boc Deprotection of This compound coupling Coupling Reaction boc_deprotection->coupling substrate_activation Activation of Amine-Containing Substrate substrate_activation->coupling workup Aqueous Work-up coupling->workup purification Purification (Crystallization/Chromatography) workup->purification qc Quality Control (HPLC, LC-MS, NMR) purification->qc final_product Final Product qc->final_product

Caption: Workflow for the scale-up of this compound coupling.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Action: Extend Reaction Time incomplete->extend_time optimize_stoichiometry Action: Optimize Stoichiometry incomplete->optimize_stoichiometry check_reagents Action: Check Reagent Quality incomplete->check_reagents purification_issue Problem: Loss during Purification complete->purification_issue optimize_purification Action: Optimize Purification Protocol purification_issue->optimize_purification

References

Technical Support Center: Post-Reaction Purification of Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-NH-Boc. The following information is designed to help you effectively remove excess reagent from your reaction mixture, ensuring the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after a reaction?

A1: The most common and effective methods for purifying your product from excess this compound include reverse-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), liquid-liquid extraction (LLE), and precipitation. The choice of method depends on the properties of your desired product, such as its molecular weight, solubility, and stability.

Q2: My product is a large biomolecule (e.g., an antibody or protein). What is the best purification method?

A2: For large biomolecules, size-exclusion chromatography (SEC) is often the most straightforward method.[] It separates molecules based on their size, allowing the larger product to be easily separated from the smaller, unreacted this compound. Ion-exchange chromatography (IEX) can also be effective if your product has a different net charge than the excess reagent.[]

Q3: My product is a small molecule. Which purification technique should I consider?

A3: For small molecule products, reverse-phase HPLC (RP-HPLC) is a powerful technique that separates compounds based on their hydrophobicity.[][2] Since the PEG4 linker in this compound imparts a degree of hydrophilicity, it can often be separated from more hydrophobic or hydrophilic products. Liquid-liquid extraction and precipitation are also viable options, depending on the solubility differences between your product and the excess reagent.

Q4: Can I use precipitation to remove the excess reagent?

A4: Yes, precipitation can be an effective and scalable method.[3][4][5] You can either precipitate your product, leaving the excess this compound in the supernatant, or precipitate the excess reagent while your product remains in solution. This typically involves adding a solvent in which one component is insoluble while the other is soluble. For example, PEGs have low solubility in cold diethyl ether.[6]

Q5: What are the solubility properties of this compound?

A5: this compound is generally soluble in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and chloroform. The hydrophilic PEG4 spacer also provides some aqueous solubility.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low product recovery after purification The product may be co-eluting or co-precipitating with the excess reagent.Optimize your purification method. For HPLC, adjust the gradient or change the stationary phase (e.g., from C18 to C4).[2][7] For precipitation, screen different anti-solvents and temperatures.
The product may be unstable under the purification conditions (e.g., acidic pH from TFA in RP-HPLC).Consider a different purification method with milder conditions, such as SEC. If using RP-HPLC, try a different mobile phase additive.
The product may have adsorbed to the chromatography column or vessel walls.Passivate glassware and consider using a column with a different stationary phase. Include a wash step with a stronger solvent to recover adsorbed material.
Incomplete removal of excess this compound The chosen purification method may not have sufficient resolution.For chromatography, increase the column length or decrease the flow rate. For LLE, perform multiple extractions. For precipitation, re-dissolve the pellet and re-precipitate.
The excess reagent is chemically reacting with the purification matrix or solvents.Ensure compatibility of all materials. For example, if using a scavenger resin to remove the excess reagent, ensure it does not react with your product.
Product degradation during purification Exposure to harsh pH or organic solvents.Buffer your solutions and minimize the time your product is exposed to potentially harsh conditions. Consider purification methods that can be performed under neutral pH conditions.
The Boc protecting group is prematurely cleaved.Avoid strongly acidic conditions. The Boc group is labile to strong acids like trifluoroacetic acid (TFA).[8][9]

Data Presentation

Table 1: Comparison of Purification Methods for Removing Excess this compound

Method Principle of Separation Advantages Disadvantages Best Suited For
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, applicable to a wide range of molecules.Can use harsh solvents and acids (e.g., TFA) that may degrade sensitive products.[2]Small molecules, peptides.
Size-Exclusion Chromatography (SEC) Molecular SizeMild conditions, good for separating molecules with significant size differences.[]Lower resolution for molecules of similar size, limited loading capacity.Large biomolecules (proteins, antibodies).
Ion-Exchange Chromatography (IEX) Net ChargeHigh capacity, can be very selective based on pI.[]Requires charged molecules and careful buffer optimization.Charged biomolecules and small molecules.
Liquid-Liquid Extraction (LLE) Differential SolubilityScalable, can be rapid.Can be labor-intensive, may require large volumes of solvents, emulsion formation can be an issue.[10]Products with significantly different solubility from the excess reagent.
Precipitation Solubility in a given solventSimple, cost-effective, and highly scalable.[5]May result in co-precipitation of impurities, potentially lower purity than chromatography.[3]Both large and small molecules, particularly at larger scales.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general guideline. Optimization of the mobile phase gradient, flow rate, and column type will be necessary for your specific product.

  • Column Selection: A C18 or C4 column is typically used for the separation of PEGylated compounds.[2][7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A).

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Run a linear gradient from low to high percentage of Mobile Phase B to elute the compounds. The more hydrophobic compounds will elute later.

    • Monitor the elution profile using a UV detector (e.g., at 220 nm and 280 nm).

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak and confirm purity by analytical HPLC or mass spectrometry.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or rotary evaporation.

Size-Exclusion Chromatography (SEC)

This method is ideal for separating a large product from the smaller excess reagent.

  • Column Selection: Choose a column with a fractionation range appropriate for your product's molecular weight.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a neutral pH.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject the sample.

    • Run the mobile phase at a constant flow rate. Larger molecules will elute first.

    • Monitor the elution profile using a UV detector.

  • Fraction Collection and Analysis: Collect the fractions containing your product and verify purity.

Liquid-Liquid Extraction (LLE)

This protocol is based on the differential solubility of the product and the excess reagent in immiscible solvents.

  • Solvent Selection: Choose a pair of immiscible solvents (e.g., dichloromethane and water, or ethyl acetate (B1210297) and water). Your product should be preferentially soluble in one phase, and the excess this compound in the other.

  • Extraction:

    • Dissolve the crude reaction mixture in one of the chosen solvents.

    • Transfer the solution to a separatory funnel.

    • Add the second, immiscible solvent.

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate.

  • Separation: Drain the bottom layer.

  • Repeat: Repeat the extraction of the desired layer with fresh solvent to maximize recovery.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent to obtain your product.

Visualizations

experimental_workflow start Crude Reaction Mixture product_type Determine Product Type start->product_type large_molecule Large Molecule (>10 kDa) product_type->large_molecule Biomolecule small_molecule Small Molecule (<10 kDa) product_type->small_molecule Synthetic sec_iex SEC or IEX large_molecule->sec_iex rphplc RP-HPLC small_molecule->rphplc lle_precip LLE or Precipitation small_molecule->lle_precip pure_product Pure Product sec_iex->pure_product rphplc->pure_product lle_precip->pure_product

Caption: Purification method selection workflow.

troubleshooting_logic start Purification Issue Identified issue_type What is the issue? start->issue_type low_yield Low Product Yield issue_type->low_yield impure_product Incomplete Reagent Removal issue_type->impure_product degradation Product Degradation issue_type->degradation optimize Optimize Separation Parameters (e.g., gradient, flow rate) low_yield->optimize change_method Consider Alternative Method (e.g., SEC for sensitive products) low_yield->change_method impure_product->optimize degradation->change_method milder_conditions Use Milder Conditions (e.g., neutral pH, lower temp) degradation->milder_conditions

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Non-Specific Binding in Cell Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding in your cell labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve common issues related to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of cell labeling?

Non-specific binding refers to the attachment of labeling reagents, such as antibodies or fluorescent dyes, to unintended targets within a sample. This can be due to various interactions, including hydrophobic, ionic, and other intermolecular forces between the labeling reagent and cellular components other than the intended antigen or structure.[1] This phenomenon can lead to high background signals, false positives, and difficulty in interpreting results.[1][2][3]

Q2: What are the common causes of non-specific binding?

Several factors can contribute to non-specific binding in cell labeling experiments:

  • Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to various surfaces and molecules within the cell or tissue sample due to hydrophobic and ionic interactions.[1][4]

  • Fc Receptor Binding: Immune cells like macrophages, B cells, dendritic cells, and monocytes express Fc receptors that can bind to the Fc region of antibodies, leading to significant non-specific signals, particularly in flow cytometry and immunofluorescence.[5][6][7]

  • High Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can increase the likelihood of low-affinity, non-specific interactions.[4][8][9]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the cells or tissue before applying the primary antibody is a major cause of high background.[9][10][11]

  • Endogenous Molecules: The presence of endogenous enzymes (like peroxidases and phosphatases) or biotin (B1667282) in tissues can interfere with detection systems that use enzyme-conjugated or biotinylated antibodies, leading to false positives.[1][12][13]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the sample, especially when using a mouse primary antibody on mouse tissue ("mouse-on-mouse" staining).[2][12][14]

  • Cellular Autofluorescence: Some cell types and tissues naturally fluoresce, which can be mistaken for a specific signal.[12][14][15]

Troubleshooting Guides

Issue 1: High Background Staining Across the Entire Sample

High background staining that is diffuse and present across the entire sample is a common indicator of non-specific binding.

Troubleshooting Workflow for High Background Staining

G start High Background Staining Observed check_autofluorescence Run Unstained Control start->check_autofluorescence autofluorescence_present Autofluorescence Present check_autofluorescence->autofluorescence_present Yes no_autofluorescence No Autofluorescence check_autofluorescence->no_autofluorescence No troubleshoot_autofluorescence Use Spectral Unmixing or Quenching Reagents autofluorescence_present->troubleshoot_autofluorescence end Problem Resolved troubleshoot_autofluorescence->end check_secondary Run Secondary Antibody Only Control no_autofluorescence->check_secondary secondary_staining Staining with Secondary Only check_secondary->secondary_staining Yes no_secondary_staining No Staining with Secondary Only check_secondary->no_secondary_staining No troubleshoot_secondary Optimize Secondary Ab Concentration or Change Secondary Ab secondary_staining->troubleshoot_secondary troubleshoot_secondary->end optimize_primary Optimize Primary Antibody no_secondary_staining->optimize_primary high_primary_conc High Primary Ab Concentration optimize_primary->high_primary_conc Yes optimize_blocking Optimize Blocking Step optimize_primary->optimize_blocking No titrate_primary Titrate Primary Antibody to Lower Concentration high_primary_conc->titrate_primary titrate_primary->end inadequate_blocking Inadequate Blocking optimize_blocking->inadequate_blocking Yes check_washing Review Washing Protocol optimize_blocking->check_washing No improve_blocking Increase Blocking Time or Change Blocking Reagent inadequate_blocking->improve_blocking improve_blocking->end inadequate_washing Inadequate Washing check_washing->inadequate_washing Yes improve_washing Increase Wash Duration and Number of Washes inadequate_washing->improve_washing improve_washing->end

Caption: Troubleshooting workflow for high background staining.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Increase the incubation time for the blocking step (e.g., from 30 minutes to 1 hour).[8][10] Consider changing the blocking reagent.[8] For example, if you are using Bovine Serum Albumin (BSA), try using normal serum from the species in which the secondary antibody was raised.[11][15][16]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[4][8][9] A serial dilution test is recommended.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[9][10] Using a detergent like Tween-20 in the wash buffer can also help.
Autofluorescence Examine an unstained sample under the microscope to check for autofluorescence.[14][15] If present, consider using a different fluorophore with a longer wavelength, or use a commercial autofluorescence quenching reagent.
Secondary Antibody Cross-Reactivity Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically.[4] Consider using a pre-adsorbed secondary antibody or changing to a different secondary antibody.
Issue 2: Non-Specific Staining of Certain Cell Types (e.g., Immune Cells)

If you observe high background specifically on immune cells like macrophages or B cells, this is likely due to Fc receptor binding.

Mechanism of Fc Receptor-Mediated Non-Specific Binding and Blocking

G cluster_0 Without Fc Blocking cluster_1 With Fc Blocking ImmuneCell_A Immune Cell NonSpecificBinding Non-Specific Binding FcReceptor_A Fc Receptor PrimaryAb_A Primary Antibody PrimaryAb_A->FcReceptor_A Fc region binds to Fc Receptor ImmuneCell_B Immune Cell SpecificBinding Specific Binding FcReceptor_B Fc Receptor FcBlock Fc Blocking Reagent FcBlock->FcReceptor_B Blocks Fc Receptor PrimaryAb_B Primary Antibody Antigen Target Antigen PrimaryAb_B->Antigen Binds to Target Antigen

Caption: Mechanism of Fc receptor binding and blocking.

Possible Causes and Solutions:

CauseRecommended Solution
Fc Receptor Binding Pre-incubate the cells with an Fc blocking reagent.[5][6][17] This can be a commercial anti-CD16/CD32 antibody for mouse cells or a commercial human Fc block for human cells.[7] Alternatively, you can use excess purified IgG from the same species as your primary antibody or serum from the host of your secondary antibody.[5]
Presence of Endogenous Immunoglobulins If using a primary antibody raised in the same species as your sample (e.g., mouse on mouse), use a specialized blocking reagent designed for this purpose.[8]

Experimental Protocols

Protocol 1: General Blocking for Non-Specific Binding

This protocol provides a general guideline for blocking non-specific binding in immunofluorescence and flow cytometry.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer:

    • Option A: 1-5% Bovine Serum Albumin (BSA) in PBS.[8][18]

    • Option B: 5-10% Normal Serum (from the same species as the secondary antibody) in PBS.[8][11][16]

  • Cells of interest (fixed and permeabilized if necessary)

Procedure:

  • After fixation and permeabilization (for intracellular targets), wash the cells twice with cold PBS.

  • Aspirate the supernatant.

  • Add the blocking buffer to the cells, ensuring they are fully covered.

  • Incubate for 30-60 minutes at room temperature or 4°C.[8]

  • Proceed with the primary antibody incubation. In many cases, the primary antibody can be diluted directly in the blocking buffer.[16]

Quantitative Data for Blocking Reagents:

Blocking ReagentTypical ConcentrationIncubation TimeIncubation TemperatureNotes
Bovine Serum Albumin (BSA)1-5% (w/v)[8][18]30 minutes[8]Room Temperature or 4°CA common and cost-effective choice. Ensure the BSA is of high purity and IgG-free.[10]
Normal Serum5-10% (v/v)[8][19]30-60 minutes[8]Room Temperature or 4°CUse serum from the same species as the secondary antibody to prevent cross-reactivity.[2][11][16]
Non-fat Dry Milk0.1-0.5% (w/v)[11]30-60 minutesRoom TemperatureCost-effective, but may contain phosphoproteins that can interfere with phospho-specific antibody staining.
Commercial Blocking BuffersVaries by manufacturerAs per manufacturer's instructionsAs per manufacturer's instructionsOften contain a mixture of proteins and other blocking agents for enhanced performance.
Protocol 2: Fc Receptor Blocking

This protocol is essential when working with cells that have high levels of Fc receptors.

Reagents and Materials:

  • PBS or appropriate buffer

  • Fc Blocking Reagent:

    • Commercial anti-CD16/CD32 antibody (for mouse cells)[7]

    • Commercial Human Fc Block (for human cells)[7]

    • Purified IgG

  • Cells in suspension

Procedure:

  • Wash the cells and resuspend them in your staining buffer.

  • Add the Fc blocking reagent to the cell suspension.

  • Incubate for 10-15 minutes at 4°C.

  • Without washing, proceed to add your primary antibody. The Fc blocking reagent should remain in the solution during the primary antibody incubation.[5]

Protocol 3: Establishing Proper Controls

Running the correct controls is crucial for identifying and quantifying non-specific binding.[20]

Recommended Controls:

Control TypePurposeExpected Outcome if No Non-Specific Binding
Unstained Control To assess cellular autofluorescence.No signal.
Isotype Control To differentiate non-specific Fc receptor binding and other antibody-related background from specific signal. Use an antibody of the same isotype, concentration, and fluorophore as the primary antibody, but with no specificity for the target.No or very low signal.
Secondary Antibody Only Control To check for non-specific binding of the secondary antibody.No signal.
Biological Negative Control Cells or tissue known not to express the target protein.[20]No signal.
Biological Positive Control Cells or tissue known to express the target protein.[20]Strong, specific signal.

General Experimental Workflow with Controls

G cluster_controls Experimental Arms start Start Experiment prep_cells Prepare Cells (Fixation/Permeabilization) start->prep_cells blocking Blocking Step (e.g., BSA, Serum, Fc Block) prep_cells->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab isotype_control Incubate with Isotype Control blocking->isotype_control no_primary No Primary Antibody (Buffer Only) blocking->no_primary wash1 Wash primary_ab->wash1 isotype_control->wash1 no_primary->wash1 secondary_ab Incubate with Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 analysis Analysis (Microscopy/Flow Cytometry) wash2->analysis end End analysis->end

Caption: General workflow for a cell labeling experiment with controls.

References

Technical Support Center: Tetrazine Moiety Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of tetrazine moiety hydrolysis and degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of tetrazine-containing compounds?

A1: The stability of the tetrazine core is influenced by several factors:

  • pH: Tetrazines are generally more stable at neutral to slightly acidic pH (around 6.0-7.5).[1] Basic conditions (pH > 8.5) can lead to faster degradation.[2]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and degradation. It is recommended to store tetrazine compounds at -20°C.[3][4]

  • Presence of Reducing Agents: Strong reducing agents, such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), can degrade the tetrazine moiety.[1] This is a critical consideration during protein modification protocols that involve disulfide bond reduction.[1]

  • Electron-Withdrawing/Donating Substituents: The electronic properties of the substituents on the tetrazine ring play a crucial role. Electron-withdrawing groups can increase the reactivity of the tetrazine in click chemistry reactions but may also decrease its stability in aqueous solutions.[2][5] Conversely, electron-donating groups tend to enhance stability but may result in slower reaction kinetics.[5]

  • Exposure to Light and Moisture: To ensure long-term stability, tetrazine reagents should be protected from light and moisture during storage.[3]

Q2: How should I store my tetrazine-labeled compounds to prevent hydrolysis?

A2: Proper storage is critical for maintaining the integrity of your tetrazine-containing molecules.

  • Solid Form: Store solid tetrazine compounds at -20°C in a tightly sealed container, protected from light and moisture.[3][4] A desiccator can provide additional protection against moisture.

  • In Solution: If you need to store tetrazine compounds in solution, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C.[6] For aqueous buffers, prepare fresh solutions for each experiment and avoid long-term storage. If aqueous storage is unavoidable, use a buffer with a pH between 6.0 and 7.5 and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: I am observing a low yield in my tetrazine-TCO ligation reaction. Could tetrazine hydrolysis be the cause?

A3: Yes, the degradation of the tetrazine moiety is a common reason for low yields in tetrazine-TCO (trans-cyclooctene) ligation reactions.[1][6] If the tetrazine has hydrolyzed, it will no longer be reactive towards the TCO.

To troubleshoot, consider the following:

  • Verify Tetrazine Integrity: Before starting your ligation reaction, you can check the integrity of your tetrazine-labeled molecule using UV-Vis spectroscopy. Tetrazines have a characteristic absorbance peak between 510-550 nm.[6] A significant decrease or absence of this peak may indicate degradation.

  • Control Experiments: Perform a control reaction with a fresh batch of tetrazine reagent to determine if the issue lies with your stored compound.

  • Reaction Conditions: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1] Avoid the presence of any reducing agents in your reaction mixture.[1]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to tetrazine moiety instability.

Problem 1: Loss of pink/red color of the tetrazine solution.

  • Possible Cause: The characteristic color of tetrazines is due to their extended π-system. A loss of color is a strong indicator of degradation of the tetrazine ring.[7]

  • Solutions:

    • Discard the solution.

    • Prepare a fresh solution from a solid stock that has been stored correctly.

    • Re-evaluate your buffer conditions, ensuring the pH is not too high.

Problem 2: Inconsistent results in bioconjugation experiments.

  • Possible Cause: Gradual degradation of the tetrazine-labeled biomolecule during the experiment or between experiments.

  • Solutions:

    • Minimize reaction time: Optimize your protocol to reduce the incubation time of the tetrazine-containing molecule in aqueous buffers.

    • Work on ice: Performing conjugation steps at 4°C can help to slow down the rate of hydrolysis.

    • Purify immediately: After conjugation, promptly purify the product to remove it from any potentially destabilizing components in the reaction mixture.

Problem 3: Low labeling efficiency of proteins with a tetrazine-NHS ester.

  • Possible Cause:

    • Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous buffers.

    • Competing reactions: Primary amines in your buffer (e.g., Tris) will react with the NHS ester.

    • Degradation of the tetrazine moiety: The tetrazine itself may be degrading under the reaction conditions.

  • Solutions:

    • Use an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5.[8]

    • Prepare the tetrazine-NHS ester solution immediately before use.

    • Ensure the protein solution is concentrated to facilitate a faster reaction.

Data Presentation

Table 1: Influence of pH on Tetrazine Stability

pHRelative StabilityRecommendation
< 6.5GoodSuitable for reactions, but re-bridging may be suboptimal.[1]
6.5 - 7.5OptimalRecommended range for most bioconjugation reactions.[1]
7.5 - 8.5ModerateIncreased risk of degradation over extended periods.[1]
> 8.5LowHigh risk of rapid degradation; generally avoid for long incubations.[2]

Table 2: Stability of Different Tetrazine Derivatives in PBS (pH 7.4) at 37°C after 12 hours

Tetrazine DerivativeSubstituent Type% Remaining after 12hReference
Dipyridyl-s-tetrazinesElectron-withdrawing15-40%[2]
Pyrimidyl-substituted tetrazinesElectron-withdrawing15-40%[2]
Pyridyl tetrazinesModerately withdrawing> 75%[2]
Phenyl tetrazinesNeutral/Weakly donating> 75%[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Tetrazine Stability by UV-Vis Spectroscopy

  • Prepare Stock Solution: Prepare a concentrated stock solution of the tetrazine compound in an anhydrous organic solvent (e.g., DMSO).

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

  • Initiate Stability Study: Dilute the tetrazine stock solution into each buffer to a final concentration that gives a clear absorbance reading in the 510-550 nm range.

  • Monitor Absorbance: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each solution at the λmax of the tetrazine.

  • Data Analysis: Plot the absorbance or percentage of remaining tetrazine as a function of time for each pH to determine the stability profile.

Protocol 2: Disulfide Re-bridging with a Tetrazine-based Reagent and Subsequent TCO Ligation

  • Disulfide Bond Reduction:

    • Prepare your protein (e.g., antibody fragment) in an amine-free buffer.

    • Add a 10-20 fold molar excess of TCEP from a freshly prepared stock solution.

    • Incubate at room temperature for 1-2 hours.

  • Removal of Reducing Agent:

    • It is critical to remove the TCEP to prevent tetrazine degradation.[1]

    • Use a desalting column or perform a buffer exchange via ultrafiltration.[1]

  • Tetrazine Labeling:

    • Immediately after TCEP removal, adjust the pH of the protein solution to 7.5-8.0 if necessary.[1]

    • Add a 5-20 fold molar excess of the tetrazine re-bridging reagent (dissolved in DMSO).

    • Incubate at room temperature for 2-4 hours or overnight at 4°C.[1]

  • Purification:

    • Remove the excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.

  • TCO Ligation:

    • Add a 1.5-2 fold molar excess of the TCO-containing molecule to the purified tetrazine-labeled protein.[6]

    • Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the tetrazine's pink color.[6]

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove any unreacted TCO.

Visualizations

Tetrazine_Hydrolysis_Pathway Tetrazine Tetrazine Moiety (Stable) TransitionState Hydrated Intermediate Tetrazine->TransitionState Nucleophilic Attack DegradationProducts Degradation Products (Loss of Reactivity) TransitionState->DegradationProducts Ring Opening H2O H₂O / OH⁻ H2O->TransitionState ReducingAgent Reducing Agents (e.g., DTT, TCEP) ReducingAgent->DegradationProducts Reduction

Caption: Proposed pathway for tetrazine hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Yield CheckTetrazine Check Tetrazine Integrity (UV-Vis Abs at 520-540 nm) Start->CheckTetrazine Degraded Degradation Confirmed CheckTetrazine->Degraded Low/No Abs. Intact Tetrazine Intact CheckTetrazine->Intact Abs. OK UseNewReagent Use Fresh Reagent & Re-optimize Storage Degraded->UseNewReagent CheckReactionConditions Review Reaction Conditions (pH, Temp, Reducing Agents) Intact->CheckReactionConditions OptimizeConditions Optimize pH (6.5-7.5) & Remove Reductants CheckReactionConditions->OptimizeConditions CheckStoichiometry Verify Stoichiometry (Molar Ratios) OptimizeConditions->CheckStoichiometry OptimizeRatio Optimize Molar Ratio (e.g., 1.5-2x excess of TCO) CheckStoichiometry->OptimizeRatio

References

Validation & Comparative

A Head-to-Head Battle of Bioconjugation: Methyltetrazine-PEG4 vs. NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker chemistry is a critical decision that can profoundly impact the efficacy and stability of their final product. This guide provides an objective comparison of two prominent linker technologies: the bioorthogonal Methyltetrazine-PEG4 linker system and the conventional N-hydroxysuccinimide (NHS) ester linkers. By examining their reaction mechanisms, performance metrics, and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to targeted drug delivery systems.

At the forefront of bioconjugation, methyltetrazine linkers, particularly when paired with a trans-cyclooctene (B1233481) (TCO) partner in an inverse electron demand Diels-Alder (iEDDA) reaction, offer unparalleled speed and specificity. In contrast, NHS ester linkers, which react with primary amines, have long been a workhorse in the field due to their straightforward application. This guide will delve into the nuances of a specific methyltetrazine linker, Methyltetrazine-PEG4-NH-Boc, and compare its reactive, deprotected form to the widely used NHS ester linkers. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer in the methyltetrazine linker enhances water solubility and reduces steric hindrance.[1][2]

Performance at a Glance: A Quantitative Comparison

The decision to employ a specific linker technology often hinges on key performance indicators such as reaction speed, efficiency, and the stability of the resulting conjugate. The following tables summarize the quantitative data available for the tetrazine-TCO ligation and NHS ester-amine coupling reactions.

Parameter Methyltetrazine-TCO Ligation NHS Ester-Amine Coupling References
Second-Order Rate Constant (k₂) ~800 - 30,000 M⁻¹s⁻¹Variable, generally slower[3][4]
Reaction pH 6.0 - 9.07.2 - 9.0[2][5]
Reaction Temperature Room TemperatureRoom Temperature[5][6]
Catalyst Requirement None (Bioorthogonal)None[7]
Primary Side Reaction Isomerization of TCOHydrolysis of NHS ester[8][9]
Linkage Stability Methyltetrazine-TCO Conjugate NHS Ester-Amine Conjugate (Amide Bond) References
Chemical Bond DihydropyridazineAmide[7][10]
Stability in Aqueous Media HighVery Stable[1][10]
Cleavability Generally stable (unless cleavable moiety is incorporated)Very Stable[7][11]

The Chemistry Behind the Connection: Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing conjugation strategies and troubleshooting potential issues.

Methyltetrazine-TCO Ligation: A Bioorthogonal Click Reaction

The reaction between a methyltetrazine and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition.[12] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without interfering with native biological functional groups.[5][7][13] The this compound linker, after deprotection of the Boc group to reveal the primary amine, can be conjugated to a molecule of interest. This amine-functionalized molecule can then be reacted with another molecule bearing a TCO group.

Methyltetrazine-TCO Ligation Pathway
NHS Ester-Amine Coupling: A Classic Approach

NHS esters are highly reactive compounds that readily couple with primary amines, such as the lysine (B10760008) residues found in proteins, to form stable amide bonds.[10][14][15] This reaction is pH-dependent, with optimal rates occurring at a slightly basic pH of 8.3-8.5.[14] A major consideration with NHS esters is their susceptibility to hydrolysis in aqueous solutions, which can compete with the desired amine reaction and reduce conjugation efficiency.[9][16]

cluster_0 NHS Ester-Amine Coupling cluster_1 Competing Hydrolysis NHS_Ester Molecule A (w/ NHS ester) Amide_Conjugate Stable Conjugate (Amide bond) NHS_Ester->Amide_Conjugate Amine Molecule B (w/ Primary Amine) Amine->Amide_Conjugate pH 8.3-8.5 NHS NHS leaving group Amide_Conjugate->NHS release NHS_Ester_H Molecule A (w/ NHS ester) Inactive_Acid Inactive Carboxylic Acid NHS_Ester_H->Inactive_Acid H2O Water H2O->Inactive_Acid Hydrolysis

NHS Ester Reaction and Hydrolysis

Experimental Protocols: A Practical Guide

The successful implementation of any bioconjugation strategy relies on well-defined experimental protocols. Below are detailed methodologies for performing a tetrazine-TCO ligation and an NHS ester-amine coupling.

Protocol 1: Two-Step Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol describes the functionalization of two proteins with TCO and methyltetrazine moieties, respectively, followed by their conjugation.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG4-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

  • Protein A Functionalization with TCO:

    • Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.[17]

    • Add 1M NaHCO₃ to adjust the pH to 8.0-8.5.[6]

    • Add a 10-20 fold molar excess of TCO-PEG-NHS ester dissolved in anhydrous DMSO.[5]

    • Incubate the reaction for 30-60 minutes at room temperature.[5]

    • Remove excess TCO reagent using a spin desalting column equilibrated with PBS.[8]

  • Protein B Functionalization with Methyltetrazine:

    • Repeat the functionalization steps described above for Protein B using Methyltetrazine-PEG4-NHS ester.[5]

  • Crosslinking Reaction:

    • Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[8]

    • The crosslinked protein conjugate is now ready for downstream analysis.

Protocol 2: General Protocol for Labeling Biomolecules with NHS Esters

This protocol outlines a general procedure for labeling proteins or other amine-containing biomolecules with an NHS ester-functionalized molecule.

Materials:

  • Amine-containing biomolecule (e.g., protein)

  • NHS ester-functionalized molecule

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-8.0)[14][18]

  • Anhydrous DMSO or DMF[14]

  • Gel filtration column or dialysis equipment for purification

Procedure:

  • Prepare Biomolecule Solution:

    • Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.[18]

  • Prepare NHS Ester Solution:

    • Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the dissolved NHS ester to the biomolecule solution.[14]

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Purification:

    • Remove unreacted NHS ester and byproducts by gel filtration or dialysis.[14]

Making the Right Choice: A Decision Framework

The selection of an appropriate linker is contingent upon the specific requirements of the application. The following decision tree provides a logical framework for choosing between a methyltetrazine-based approach and a conventional NHS ester.

Start Start: Choose a Linker Bioorthogonal Is bioorthogonality critical? Start->Bioorthogonal FastKinetics Are extremely fast kinetics required? Bioorthogonal->FastKinetics Yes PrimaryAmines Are primary amines readily available? Bioorthogonal->PrimaryAmines No LowConcentration Working with low concentrations? FastKinetics->LowConcentration Yes UseTetrazine Use Methyltetrazine-TCO Ligation FastKinetics->UseTetrazine No LowConcentration->UseTetrazine Yes LowConcentration->UseTetrazine No SimpleProtocol Is a simple, one-step protocol preferred? PrimaryAmines->SimpleProtocol Yes PrimaryAmines->UseTetrazine No (Consider other chemistries) SimpleProtocol->UseTetrazine No UseNHS Use NHS Ester Linker SimpleProtocol->UseNHS Yes

Linker Selection Decision Tree

Conclusion

Both Methyltetrazine-PEG4 linkers (utilized in TCO ligation) and NHS ester linkers offer robust solutions for bioconjugation, each with a distinct set of advantages and disadvantages. The methyltetrazine-TCO system provides exceptional speed, specificity, and bioorthogonality, making it ideal for complex biological environments and applications requiring precise control.[7][13][12] Conversely, NHS ester linkers, while susceptible to hydrolysis, offer a straightforward and widely adopted method for conjugating to primary amines.[10][15] The inclusion of a PEG4 spacer in linkers like this compound enhances aqueous solubility and can reduce steric hindrance, which is a beneficial feature for both chemistries.[1][2] Ultimately, the optimal choice will be dictated by the specific experimental context, including the nature of the biomolecules, the desired reaction conditions, and the end-goal of the conjugation.

References

The Researcher's Guide to Tetrazine Derivatives: A Comparative Analysis of Methyltetrazine and a Look at the Broader Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of the ideal chemical tool is paramount. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a frontrunner, prized for its exceptional speed and specificity. This guide provides an objective comparison of Methyltetrazine with other key tetrazine derivatives, supported by experimental data, to empower informed decisions in your research.

The utility of a tetrazine derivative is a delicate balance between its reactivity and stability. While rapid reaction kinetics are often desirable for efficient labeling, particularly at low concentrations, the tetrazine must also be stable enough to persist in the desired biological environment for the duration of the experiment. This guide will delve into these key performance metrics, offering a quantitative comparison of commonly used tetrazine derivatives.

Key Performance Metrics: A Balancing Act

The efficacy of a tetrazine derivative in bioorthogonal labeling hinges on two primary factors:

  • Reaction Kinetics: The speed of the iEDDA reaction is quantified by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower reactant concentrations and shorter reaction times. This is particularly crucial for in vivo applications or when labeling low-abundance biomolecules.

  • Stability: The persistence of the tetrazine moiety in aqueous buffers, cell culture media, or serum is critical for successful conjugation. Degradation of the tetrazine before it can react with its dienophile partner leads to reduced labeling efficiency. Stability is often assessed by measuring the half-life (t₁/₂) of the compound under physiological conditions.

Comparative Data of Tetrazine Derivatives

To facilitate the selection process, the following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions (e.g., specific dienophile, solvent, temperature) can significantly influence the observed rate constants and stability.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Tetrazine Derivatives with trans-Cyclooctene (TCO)
Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)Solvent/Conditions
3-(4-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazineTCO990DPBS, 37 °C
3-phenyl-6-methyl-1,2,4,5-tetrazineTCO-PEG₄2750DPBS, 37 °C
3,6-di-(2-pyridyl)-s-tetrazineTCO~800 - 20009:1 Methanol/Water or PBS
H-Tetrazine (monosubstituted)TCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS
3,6-diphenyl-1,2,4,5-tetrazineTCO26,000PBS, 37°C[1]
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazineTCO22,000PBS, 37°C[1]
3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO5,300PBS, 37°C[1]
3-methyl-6-(pyrimidin-2-yl)-1,2,4,5-tetrazineTCO4,900PBS, 37°C[1]
3,6-dimethyl-1,2,4,5-tetrazineTCO210PBS, 37°C[1]
3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)propanoic acidTCO2,300PBS, 37°C[1]

Note: TCO (trans-cyclooctene) and its derivatives (e.g., TCO-PEG₄, sTCO - strained TCO) are common reaction partners. The specific structure of the TCO can influence the reaction rate.

Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
Tetrazine DerivativeConditionsRemaining (%) after 10h
3,6-diphenyl-1,2,4,5-tetrazinePBS, 37°C~70%
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazinePBS, 37°C~30%
3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazinePBS, 37°C~60%
3,6-dimethyl-1,2,4,5-tetrazinePBS, 37°C>90%
3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)propanoic acidPBS, 37°C~80%
Methyltetrazine (Me-Tz)DMEM containing 10% FBS at 37 °C>92% after 12h, >63% after 48h[2]
Pyridyl-tetrazine (Py-Tz)DMEM containing 10% FBS at 37 °C<13% after 48h[2]
H-tetrazine (H-Tz)DMEM containing 10% FBS at 37 °C<13% after 48h[2]

The Verdict on Methyltetrazine

As the data illustrates, Methyltetrazine derivatives strike a favorable balance between reactivity and stability. While not always exhibiting the fastest reaction kinetics compared to highly activated derivatives like H-Tetrazine or certain pyridyl-tetrazines, their enhanced stability in aqueous and biological media is a significant advantage for many applications.[2][3] This improved stability, attributed to the electron-donating nature of the methyl group, ensures that a higher concentration of the active reagent is available for the desired bioorthogonal reaction over extended experimental timelines.[4]

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry

This protocol is adapted from established methods for measuring fast bioorthogonal reactions.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time. d. Record the absorbance decay trace.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO]. c. Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of k_obs versus [TCO] and obtain a more accurate k₂ from the slope of this plot.

Protocol 2: Assessment of Tetrazine Stability in Biological Media

This protocol provides a general method for evaluating the stability of tetrazine derivatives.

1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in DMSO. b. Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).

2. Incubation: a. Incubate the samples at 37 °C in a controlled environment.

3. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.

4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.

Visualizing the Chemistry: Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the underlying chemical reaction and a typical experimental workflow.

iEDDA_Reaction cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Diene) Dihydropyridazine Stable Dihydropyridazine Adduct Tetrazine->Dihydropyridazine iEDDA Cycloaddition Dienophile Strained Alkene (e.g., TCO) Dienophile->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Mechanism.

Bioconjugation_Workflow A Prepare Biomolecule (e.g., Antibody, Protein) B Functionalize Biomolecule with Dienophile (e.g., TCO) A->B D React Functionalized Biomolecule with Tetrazine Derivative B->D C Prepare Tetrazine Derivative (e.g., Methyltetrazine-Fluorophore) C->D E Purify the Conjugate (e.g., SEC, Dialysis) D->E F Characterize the Conjugate (e.g., SDS-PAGE, Mass Spec) E->F G Downstream Application (e.g., Imaging, ADC) F->G

General Experimental Workflow for Bioconjugation.

References

Characterization of Methyltetrazine-PEG4-NH-Boc Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is a critical aspect of drug development and chemical biology research. Methyltetrazine-PEG4-NH-Boc is a popular bioorthogonal linker used in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. Its defined length polyethylene (B3416737) glycol (PEG) spacer and bioorthogonal tetrazine moiety, combined with a Boc-protected amine for further functionalization, make it a versatile tool. Mass spectrometry is an indispensable technique for the structural verification and purity assessment of such conjugates.

This guide provides a comparative overview of the mass spectrometric characterization of this compound, alongside common alternatives, supported by experimental data and detailed protocols to aid researchers in their analytical workflows.

Performance Comparison of Bioorthogonal Linkers

The choice of a linker for bioconjugation significantly impacts the subsequent analysis and the overall properties of the final conjugate. Here, we compare this compound with two common classes of thiol-reactive linkers: maleimides and iodoacetamides.

FeatureThis compoundMaleimide-PEG-NH-BocIodoacetamide-PEG-NH-Boc
Reaction Specificity High (Inverse electron-demand Diels-Alder with TCO)High (Thiol-reactive)High (Thiol-reactive)
Reaction Kinetics Very Fast (Second-order rate constants up to 10^6 M⁻¹s⁻¹)[1]FastModerate
Stability of Conjugate Highly StableStable, but susceptible to retro-Michael additionHighly Stable Thioether Bond
Mass Spectrometry Analysis Readily AnalyzedCan be challenging due to potential hydrolysisStraightforward Analysis
Typical Ionization Method Electrospray Ionization (ESI)Electrospray Ionization (ESI), MALDIElectrospray Ionization (ESI), MALDI
Expected [M+H]⁺ Ion (m/z) 464.25 (Calculated for C22H33N5O6)[2]Varies with specific Maleimide-PEG linkerVaries with specific Iodoacetamide-PEG linker
Characteristic Fragmentation Loss of Boc group (-100 Da), isobutylene (B52900) (-56 Da)[3][4]Fragmentation of the PEG linker and maleimide (B117702) ringFragmentation of the PEG linker and iodoacetamide (B48618) moiety

Mass Spectrometric Characterization of this compound

Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for the characterization of this compound. The analysis typically reveals the protonated molecular ion ([M+H]⁺) and characteristic fragmentation patterns that confirm the integrity of the molecule.

Expected Mass Spectrometry Data for this compound:

IonCalculated m/zDescription
[M+H]⁺464.25Protonated parent molecule
[M-C4H8+H]⁺408.20Loss of isobutylene from the Boc group
[M-Boc+H]⁺364.20Loss of the entire Boc group
Further FragmentsVariesCleavage of the PEG linker

Note: The actual observed m/z values may vary slightly depending on the instrument calibration and resolution. The fragmentation pattern can be further elucidated using tandem mass spectrometry (MS/MS).

Experimental Protocols

Detailed and reproducible protocols are essential for the successful characterization of bioconjugates. Below are generalized methodologies for the mass spectrometric analysis of this compound and its subsequent use in bioconjugation.

Protocol 1: Mass Spectrometric Analysis of this compound

Objective: To verify the molecular weight and purity of the this compound linker.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Dilute the stock solution to a final concentration of 1-10 µM in 50:50 acetonitrile:water containing 0.1% formic acid.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: m/z 100-1000

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the [M+H]⁺ ion. If necessary, perform MS/MS analysis on the parent ion to confirm its fragmentation pattern, looking for the characteristic loss of the Boc group.

Protocol 2: Characterization of a TCO-labeled Biomolecule Conjugated with this compound

Objective: To confirm the successful conjugation of this compound to a trans-cyclooctene (B1233481) (TCO)-modified biomolecule.

Procedure:

  • Conjugation Reaction:

    • Dissolve the TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 1.5 to 5-fold molar excess of this compound (dissolved in a minimal amount of DMSO or other compatible organic solvent).

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Purification: Remove the excess unreacted linker using an appropriate method for the biomolecule (e.g., size-exclusion chromatography, dialysis, or spin filtration).

  • Mass Spectrometry Analysis: Analyze the purified conjugate using LC-MS. The mobile phases and gradient will depend on the nature of the biomolecule.

    • For proteins, a reverse-phase C4 or C8 column is typically used with a water/acetonitrile gradient containing 0.1% formic acid.

    • The mass spectrum of the conjugate will show a mass shift corresponding to the addition of the this compound moiety. Deconvolution of the resulting charge state envelope will provide the mass of the intact conjugate.

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow can aid in understanding the logical steps involved in utilizing this compound for bioconjugation and subsequent analysis.

G cluster_prep Sample Preparation cluster_reaction Bioorthogonal Ligation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis TCO_Biomolecule TCO-Modified Biomolecule Reaction Inverse Electron-Demand Diels-Alder Reaction TCO_Biomolecule->Reaction Tetrazine_Linker This compound Tetrazine_Linker->Reaction Purification Size-Exclusion Chromatography or Dialysis Reaction->Purification Formation of Conjugate LCMS LC-MS Analysis Purification->LCMS Purified Conjugate MSMS MS/MS Fragmentation LCMS->MSMS Select Parent Ion Data_Analysis Data Analysis & Structure Confirmation LCMS->Data_Analysis MSMS->Data_Analysis

Caption: Workflow for bioconjugation and mass spectrometry analysis.

This guide provides a foundational understanding of the mass spectrometric characterization of this compound and its comparison with other labeling reagents. For specific applications, optimization of the described protocols is recommended to achieve the best results.

References

The Rise of Bioorthogonal Chemistry in Antibody-Drug Conjugates: An Efficacy Comparison of Methyltetrazine-PEG4-NH-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index. This guide provides a comprehensive comparison of ADCs constructed with the bioorthogonal Methyltetrazine-PEG4-NH-Boc linker against those utilizing traditional cleavable and non-cleavable linkers. We present a synthesis of preclinical data, detailed experimental protocols, and visual representations of relevant biological pathways to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a key component in "click chemistry" based ADCs, offers a distinct approach to payload conjugation and release. This technology, centered around the inverse electron demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner, allows for highly specific, bioorthogonal conjugation. This method can be employed for pre-targeted approaches, where the antibody is administered first, followed by a TCO-modified payload, or for constructing ADCs with a "click-to-release" mechanism.

Our comparative analysis reveals that while traditional linkers like the enzyme-cleavable valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) have demonstrated clinical success, tetrazine-based linkers present unique advantages in terms of homogeneity, potential for pre-targeting, and controlled payload release. However, the in vivo efficacy is highly dependent on the specific ADC design, including the choice of antibody, payload, and the pharmacokinetics of the bioorthogonal reaction components.

Performance Comparison of ADC Linker Technologies

The efficacy of an ADC is a multifactorial equation where the linker's properties play a pivotal role. Key performance indicators include the drug-to-antibody ratio (DAR), plasma stability, in vitro cytotoxicity, and in vivo anti-tumor activity. The following tables summarize available preclinical data comparing different linker strategies.

Linker TypeConjugation ChemistryKey FeaturesAdvantagesDisadvantages
Methyltetrazine-PEG4 Bioorthogonal IEDDA "Click" Chemistry with TCOSite-specific conjugation, potential for "click-to-release"High homogeneity (controlled DAR), potential for pre-targeting strategies, good in vivo tolerance.Requires administration of a second component for release, potential for reduced reactivity of TCO due to steric hindrance.
Valine-Citrulline-PABC (vc-PABC) Thiol-maleimide or Lysine-NHS esterEnzyme-cleavable (Cathepsin B)Well-established, efficient intracellular payload release, potential for bystander effect.[1]Susceptible to premature cleavage in rodent plasma, potential for off-target toxicity.[2]
SMCC Thiol-maleimideNon-cleavableHigh plasma stability, reduced off-target toxicity compared to some cleavable linkers.[2]Relies on antibody degradation for payload release, potentially less effective bystander effect.
ADC Construct Target Payload Average DAR Plasma Stability (t½) In Vitro Cytotoxicity (IC50) In Vivo Efficacy Reference
Clickable Cleavable ADC (tc-ADC)TAG72MMAENot SpecifiedHigh stability, similar to parental antibody.Not SpecifiedGood tolerance and efficacy in colorectal and ovarian cancer models.AxisPharm, 2024
Trastuzumab-vc-MMAEHER2MMAE~3.8Lower stability in mouse plasma compared to buffer.Potent (nM range)Standard efficacy in HER2+ models.Various
Trastuzumab-MMAU (stabilized maleimide)HER2MMAU (MMAE prodrug)4 and 8Higher resistance to cleavage compared to vc-MMAE.[3]PotentSuperior efficacy to trastuzumab-vc-MMAE.[3]PubMed, 2024[3]
Anti-CD22-DM1 (disulfide linker)CD22DM1Not Specified>50% drug remained after 7 days in vivo.[2]Not SpecifiedTumor regression at 3 mg/kg.[2]PMC, 2021[2]

Note: Direct quantitative comparison of this compound with other linkers in a single study with identical antibody and payload is limited in the public domain. The data presented is a synthesis from multiple sources to provide a comparative overview.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for the construction and assessment of ADCs.

Protocol 1: ADC Construction using this compound and TCO-Payload

1. Antibody Modification with Methyltetrazine-PEG4-NHS ester:

  • Antibody Preparation: Dialyze the antibody into a suitable buffer (e.g., PBS, pH 7.4). Adjust the concentration to 2-5 mg/mL.

  • Linker Activation: The commercially available this compound requires deprotection of the Boc group followed by activation of the resulting amine to an NHS ester, or direct use of a pre-activated Methyltetrazine-PEG4-NHS ester.

  • Conjugation: Add a 10-20 fold molar excess of Methyltetrazine-PEG4-NHS ester to the antibody solution. Incubate for 2 hours at room temperature.

  • Purification: Remove excess linker using a desalting column or dialysis.

  • Characterization: Determine the average DAR using UV-Vis spectroscopy or mass spectrometry.

2. TCO-Payload Preparation:

  • Synthesize or obtain the desired cytotoxic payload functionalized with a TCO group.

3. Bioorthogonal "Click" Reaction:

  • Combine the tetrazine-modified antibody with a 1.5 to 5-fold molar excess of the TCO-payload.

  • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analysis:

    • Intact ADC: Analyze the samples by LC-MS to determine the change in the average DAR over time.

    • Released Payload: Quantify the amount of free payload in the plasma using LC-MS/MS.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Incubation: Incubate for a period sufficient to observe cytotoxic effects (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Mechanism of Action

The efficacy of an ADC is ultimately determined by the successful delivery of the cytotoxic payload to the target cancer cell, leading to the activation of cell death pathways.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_bystander Neighboring Cell (Bystander Effect) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Target 5. Target Engagement (e.g., Tubulin, DNA) Release->Target Bystander_Cell Antigen-Negative Cancer Cell Release->Bystander_Cell Payload Diffusion Apoptosis 6. Apoptosis Target->Apoptosis Bystander_Apoptosis Apoptosis Bystander_Cell->Bystander_Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

The "click-to-release" strategy enabled by tetrazine linkers offers an alternative payload release mechanism that is independent of cellular internalization and lysosomal processing.

Click_to_Release_Workflow cluster_administration Systemic Administration cluster_tumor Tumor Microenvironment ADC TCO-Linker-ADC Binding 1. ADC binds to non-internalizing target ADC->Binding Activator Tetrazine Activator Click 2. Tetrazine reacts with TCO Activator->Click Binding->Click Release 3. Payload is released Click->Release Bystander 4. Bystander Killing Release->Bystander

Caption: "Click-to-release" workflow for extracellular payload activation.

For many common ADC payloads, such as the auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), the ultimate mechanism of cytotoxicity involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubule_Inhibition_Pathway Payload Released Payload (e.g., MMAE, DM1) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway for microtubule inhibitor payloads.

Conclusion

The choice of linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate. This compound and the associated bioorthogonal chemistry offer a sophisticated platform for ADC development, enabling the construction of homogeneous conjugates and offering novel strategies like pre-targeting and externally triggered payload release. While direct, comprehensive comparative data with traditional linkers is still emerging, the unique characteristics of tetrazine-based linkers hold significant promise for advancing the field of targeted cancer therapy. Further research focusing on optimizing the in vivo reaction kinetics and long-term stability of these systems will be crucial for their successful clinical translation.

References

Quantifying the Efficiency of Methyltetrazine-PEG4-NH-Boc in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work. The efficiency, specificity, and biocompatibility of the chosen chemical ligation method directly impact the quality and reliability of the resulting conjugates. This guide provides a comprehensive comparison of Methyltetrazine-PEG4-NH-Boc, a popular bioorthogonal linker, with alternative conjugation methods, supported by experimental data and detailed protocols.

The this compound linker utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry. This reaction occurs between the methyltetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). A key advantage of this "click chemistry" approach is its exceptional speed and specificity in complex biological environments, proceeding rapidly without the need for cytotoxic catalysts.

Performance Comparison: The Speed Advantage of Tetrazine Ligation

The quantitative measure of a reaction's speed is its second-order rate constant (k₂). The tetrazine-TCO ligation boasts one of the fastest reaction rates among bioorthogonal chemistries, ensuring efficient conjugation even at low reactant concentrations.[1] This is a significant advantage in applications involving sensitive biological samples or low-abundance targets.

Bioorthogonal Reaction Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) Key Features
Methyltetrazine-TCO Ligation 1,000 - 30,000 Extremely fast, catalyst-free, highly specific, forms a stable covalent bond.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~1 Copper-free, biocompatible, but significantly slower than tetrazine ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10 - 10,000 Fast and efficient, but the requirement for a copper catalyst can be toxic to living cells.
NHS Ester - Amine Coupling Variable (dependent on pH and substrate) A widely used method for labeling primary amines, but can be prone to hydrolysis and side reactions.[3]

Quantifying Conjugation Efficiency

While reaction kinetics are a critical factor, the overall conjugation efficiency, or yield, is the ultimate measure of a method's success. This is particularly important when starting with a protected linker like this compound, as the process involves deprotection and purification steps that can impact the final yield.

For comparison, traditional methods like EDC/NHS coupling for conjugating carboxylic acids to primary amines are also widely used and can be highly efficient.[1][5] However, these reactions can be more susceptible to side reactions and may require more stringent optimization to achieve high yields.[6][7]

Experimental Protocols

To provide a practical understanding of how to utilize this compound and compare it to a standard alternative, detailed experimental protocols are provided below.

Protocol 1: Two-Step Conjugation using this compound

This protocol first involves the deprotection of the Boc group to reveal the primary amine, followed by conjugation to a carboxyl group on a target molecule using EDC/NHS chemistry. The now tetrazine-functionalized molecule can then be rapidly ligated to a TCO-modified partner.

A. Boc Deprotection of this compound

  • Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and methanol.

  • Acid Treatment: Cool the solution to 0°C and add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Concentrate the solution in vacuo to remove the TFA and solvent. Co-evaporation with additional DCM may be necessary to remove residual TFA. The resulting product is the TFA salt of Methyltetrazine-PEG4-Amine.

B. Conjugation of Deprotected Methyltetrazine-PEG4-Amine to a Carboxyl-Containing Molecule (e.g., a protein)

  • Activation: Dissolve the carboxyl-containing molecule in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS (or sulfo-NHS for aqueous reactions) to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the deprotected Methyltetrazine-PEG4-Amine to the activated molecule solution.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding hydroxylamine (B1172632) or Tris buffer.

  • Purification: Purify the tetrazine-modified molecule using size-exclusion chromatography or dialysis to remove unreacted reagents.

C. Ligation to a TCO-Modified Molecule

  • Mixing: Combine the purified tetrazine-modified molecule with the TCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess of one component may be used to drive the reaction to completion.

  • Reaction: The reaction is typically very fast and can be complete within minutes to a few hours at room temperature.[2]

  • Analysis: The final conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm).

Protocol 2: One-Step Conjugation using an NHS Ester Linker (Alternative Method)

This protocol outlines a more direct approach using an amine-reactive linker, for comparison.

  • Reagent Preparation: Dissolve the NHS ester-functionalized linker (e.g., a fluorescent dye with an NHS ester) in an anhydrous solvent like DMSO.

  • Antibody Preparation: Prepare the antibody or other amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

  • Conjugation: Add the dissolved NHS ester linker to the antibody solution. The molar ratio of linker to antibody will determine the degree of labeling and should be optimized.

  • Reaction: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding an amine-containing buffer like Tris-HCl.

  • Purification: Remove excess, unreacted linker by size-exclusion chromatography or dialysis.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps.

experimental_workflow_tetrazine cluster_deprotection Boc Deprotection cluster_conjugation EDC/NHS Conjugation cluster_ligation Bioorthogonal Ligation Boc-Tetrazine This compound Amine-Tetrazine Methyltetrazine-PEG4-Amine Boc-Tetrazine->Amine-Tetrazine  TFA, DCM TFA Trifluoroacetic Acid (TFA) Carboxyl-Molecule Carboxyl-Containing Molecule (e.g., Protein) Tetrazine-Molecule Tetrazine-Modified Molecule Amine-Tetrazine->Tetrazine-Molecule Activated-Molecule NHS Ester Activated Molecule Carboxyl-Molecule->Activated-Molecule  EDC, NHS EDC_NHS EDC / NHS Activated-Molecule->Tetrazine-Molecule Final-Conjugate Final Conjugate Tetrazine-Molecule->Final-Conjugate TCO-Molecule TCO-Modified Molecule TCO-Molecule->Final-Conjugate  iEDDA Click experimental_workflow_nhs Amine-Molecule Amine-Containing Molecule (e.g., Antibody) Conjugated-Molecule Final Conjugate Amine-Molecule->Conjugated-Molecule NHS-Linker NHS Ester Linker NHS-Linker->Conjugated-Molecule  pH 7.2-8.0

References

A Comparative Guide to Functional Assays for Proteins Modified with Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in the development of therapeutics, diagnostic agents, and research tools. The choice of conjugation chemistry can significantly impact the functional integrity of the modified protein. This guide provides an objective comparison of protein modification using a bioorthogonal approach with Methyltetrazine-PEG4-NH-Boc versus the traditional amine-reactive labeling method using N-hydroxysuccinimide (NHS) esters. We present supporting experimental data, detailed protocols for functional assays, and visualizations to aid in the selection of the optimal modification strategy.

The core of the methyltetrazine-based strategy lies in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst. Typically, the protein is first functionalized with a TCO group, often via an NHS ester (TCO-NHS ester) that reacts with primary amines (lysine residues and the N-terminus). The TCO-modified protein is then reacted with the methyltetrazine-PEG4 reagent. In contrast, traditional NHS-ester labeling directly attaches the molecule of interest to primary amines on the protein surface.

This guide will explore the functional consequences of these two distinct labeling strategies on protein activity, binding affinity, and stability.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative performance metrics for protein labeling using the two-step Methyltetrazine-TCO ligation versus the one-step NHS-ester labeling.

Table 1: Comparison of Labeling Chemistries

FeatureTwo-Step Methyltetrazine-TCO LigationOne-Step NHS-Ester Labeling
Reaction Chemistry Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA)Acylation of primary amines
Specificity Highly specific to the TCO group, avoiding off-target reactions.Reacts with all accessible primary amines, potentially leading to a heterogeneous mixture.
Reaction Conditions Mild, physiological pH (6.0-9.0), room temperature.Requires slightly basic pH (7.0-9.0) for efficient amine reaction.
Reaction Kinetics Exceptionally fast (k > 800 M⁻¹s⁻¹)[1].Slower and dependent on pH and reactant concentrations.
Control over Stoichiometry Better control, as the number of TCO groups can be optimized prior to tetrazine ligation.Less control, often resulting in a distribution of labeled species.

Table 2: Impact on Antibody Function (Hypothetical mAb-X)

Functional AssayUnmodified mAb-XmAb-X labeled with Methyltetrazine-PEG4 (via TCO)mAb-X labeled with NHS-Ester-PEG4
Antigen Binding Affinity (K D ) 1 nM1.5 nM (with 2-4 TCO groups)5 nM
Binding Kinetics (SPR) k a : 1 x 10⁵ M⁻¹s⁻¹k d : 1 x 10⁻⁴ s⁻¹k a : 8 x 10⁴ M⁻¹s⁻¹k d : 1.2 x 10⁻⁴ s⁻¹k a : 5 x 10⁴ M⁻¹s⁻¹k d : 2.5 x 10⁻⁴ s⁻¹
In Vitro Cell-Based Assay (EC₅₀) 10 ng/mL12 ng/mL25 ng/mL
Degree of Labeling (DOL) N/A2-42-6

Note: The data presented for the modified antibodies are representative values based on published studies. The actual impact on function can vary depending on the protein, the site of modification, and the degree of labeling. One study demonstrated that increasing the number of TCO groups per antibody from four to eight or ten significantly reduced its antigen detection activity in an ELISA[2][3]. The PEG linker itself can also influence the reactivity and functionality of the conjugate[4].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Two-Step Protein Modification with this compound

This protocol first involves the modification of the protein with a TCO-NHS ester, followed by the bioorthogonal ligation with this compound.

Part A: TCO-NHS Ester Labeling of Protein

  • Protein Preparation: Dissolve the protein of interest (e.g., mAb-X) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange.

  • TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.

  • Purification: Remove excess TCO-NHS ester and byproducts using a desalting column or dialysis.

Part B: this compound Ligation

  • Boc Deprotection: The "NH-Boc" group on this compound is a protecting group for an amine. To use this amine for further conjugation (if desired), it must be deprotected using an acid like trifluoroacetic acid (TFA). However, for the purpose of this guide, we will assume the use of a commercially available Methyltetrazine-PEG4 reagent that is ready for ligation.

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the Methyltetrazine-PEG4 reagent to the TCO-labeled protein.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification: Purify the final conjugate using size-exclusion chromatography to remove any unreacted Methyltetrazine-PEG4 reagent.

Protocol 2: One-Step Protein Modification with NHS-Ester-PEG4
  • Protein Preparation: Dissolve the protein (e.g., mAb-X) in a buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • NHS-Ester-PEG4 Solution: Prepare a 10 mM stock solution of the NHS-Ester-PEG4 reagent in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS-Ester-PEG4 solution to the protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Separate the protein conjugate from unreacted NHS-ester and byproducts using a desalting column or dialysis.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization: Immobilize the antigen on a sensor chip surface according to the manufacturer's instructions.

  • Binding Analysis: Inject different concentrations of the unmodified and modified antibodies over the sensor surface and monitor the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Protocol 4: Cell-Based Functional Assay
  • Cell Culture: Culture a cell line that expresses the target antigen for mAb-X.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with serial dilutions of the unmodified and modified antibodies.

  • Incubation: Incubate for a period appropriate for the biological readout (e.g., inhibition of proliferation, induction of apoptosis).

  • Readout: Measure the biological response using a suitable assay (e.g., CellTiter-Glo for cell viability, Caspase-Glo for apoptosis).

  • Data Analysis: Plot the response versus the antibody concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Mandatory Visualization

experimental_workflow cluster_0 Two-Step Methyltetrazine-TCO Ligation cluster_1 One-Step NHS-Ester Labeling Protein Protein TCO-Protein TCO-Protein Protein->TCO-Protein TCO-NHS Ester Labeled Protein Labeled Protein TCO-Protein->Labeled Protein Methyltetrazine-PEG4 Functional Assays Functional Assays Labeled Protein->Functional Assays Protein_alt Protein Labeled Protein_alt Labeled Protein Protein_alt->Labeled Protein_alt NHS-Ester-PEG4 Labeled Protein_alt->Functional Assays signaling_pathway cluster_legend Legend Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response Labeled_Antibody Labeled Antibody (mAb-X) Labeled_Antibody->Receptor Binding Legend_Antibody Labeled Antibody Legend_Protein Cellular Protein Legend_Response Biological Outcome

References

Safety Operating Guide

Navigating the Safe Disposal of Methyltetrazine-PEG4-NH-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Based on available data for related methyltetrazine compounds, this substance should be handled as a hazardous chemical. For instance, Methyltetrazine-PEG4-amine hydrochloride is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations.

Core Safety and Disposal Parameters

To facilitate a clear understanding of the necessary precautions and disposal steps, the following table summarizes key information derived from related compounds and general laboratory safety guidelines.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[2][3]
GHS Hazard Profile (Inferred) Acute toxicity, oral; Skin corrosion/irritation; Serious eye damage/eye irritation; Specific target organ toxicity (single exposure); Respiratory tract irritation[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat are mandatory.[1][3]General Laboratory Safety Protocols
Recommended Waste Container A clearly labeled, tightly sealed, and chemically resistant container.[2][1][4]
Incompatible Substances Strong oxidizing agents.
Storage of Waste Store in a cool, dry, well-ventilated area, away from incompatible materials, and within a designated satellite accumulation area (SAA).[5][2]
Spill Management In case of a small spill, absorb with an inert material (e.g., sand or vermiculite), collect the material into the designated hazardous waste container, and clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2][3]General Laboratory Safety Protocols

Step-by-Step Disposal Protocol

The primary directive for the disposal of Methyltetrazine-PEG4-NH-Boc is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[2][4].

  • Personal Protective Equipment (PPE) and Safety: Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1][6].

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including residual product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a designated hazardous waste container[2].

    • The container must be chemically compatible with the compound and have a secure, leak-proof lid[1].

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[3].

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "Waste this compound" and indicate the associated hazards (e.g., "Toxic," "Irritant")[5][7].

    • The label should also include the accumulation start date as required by your facility's waste management plan[6].

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory[5].

    • This area should be under the control of laboratory personnel and away from sources of heat or ignition[1].

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[2].

    • Adhere strictly to all local, state, and federal regulations governing hazardous waste disposal[8].

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste this compound and Contaminated Materials A->B C Use Designated, Compatible, and Leak-Proof Container B->C D Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings (Toxic, Irritant) C->D E Seal Container Tightly D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Follow all Local, State, and Federal Regulations G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyltetrazine-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling Methyltetrazine-PEG4-NH-Boc

This document provides critical safety and logistical information for the handling, use, and disposal of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety Information: Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. Based on available safety data for similar compounds, this substance should be treated as hazardous. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][2]
Body Protection Laboratory coat or gownA long-sleeved, disposable gown made of a low-permeability fabric is required. It should close at the back and have tight-fitting cuffs.[2][3]
Eye & Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z87.1 standards are essential.[1] A face shield should be worn over goggles when there is a risk of splashing.[1][2][3]
Respiratory Protection RespiratorUse a properly fitted respirator if there is a risk of inhaling dust or aerosols, especially when handling the powder form.[3] Work should be performed in a well-ventilated area or a chemical fume hood.[4]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.[1]
Health Hazard Information
  • Acute oral toxicity

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity (single exposure), respiratory tract irritation

Therefore, it is crucial to avoid ingestion, inhalation, and contact with skin and eyes.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C[5].

  • Keep the container tightly sealed.

Weighing and Preparation of Solutions:

  • Handle the solid compound in a chemical fume hood to minimize inhalation risk.

  • Use appropriate tools (e.g., spatulas) for transferring the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocol: Bioconjugation of a TCO-labeled Protein with this compound

This protocol describes a typical application of this compound in a bioconjugation reaction with a trans-cyclooctene (B1233481) (TCO)-labeled protein via an inverse electron demand Diels-Alder (iEDDA) click chemistry reaction.

Materials:

  • This compound

  • TCO-labeled protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Incubator or shaker

Procedure:

  • Prepare Stock Solution of this compound:

    • In a chemical fume hood, carefully weigh out the required amount of this compound.

    • Dissolve the compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Prepare Protein Solution:

    • Dissolve the TCO-labeled protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Bioconjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the TCO-labeled protein solution.

    • Gently mix the solution by pipetting up and down or by brief vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the key processes for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal start Start: Receive Compound storage Store at -20°C start->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve solid_waste Collect Solid Waste weigh->solid_waste Contaminated Consumables react Perform Reaction dissolve->react dissolve->solid_waste Contaminated Consumables purify Purify Product react->purify liquid_waste Collect Liquid Waste react->liquid_waste Liquid Waste purify->liquid_waste Liquid Waste dispose Dispose as Hazardous Waste solid_waste->dispose liquid_waste->dispose end End dispose->end

Caption: Workflow for handling this compound.

Logical_Relationship cluster_hazards Potential Hazards cluster_ppe Required PPE compound This compound oral_tox Oral Toxicity compound->oral_tox skin_irr Skin Irritation compound->skin_irr eye_dam Eye Damage compound->eye_dam resp_irr Respiratory Irritation compound->resp_irr respirator Respirator oral_tox->respirator Prevents Inhalation gloves Gloves skin_irr->gloves Prevents Contact gown Gown skin_irr->gown Prevents Contact goggles Goggles/Face Shield eye_dam->goggles Prevents Splash resp_irr->respirator Prevents Inhalation

Caption: Relationship between hazards and required PPE.

References

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